Product packaging for N-Phenyl-p-phenylenediamine(Cat. No.:CAS No. 101-54-2)

N-Phenyl-p-phenylenediamine

Cat. No.: B046282
CAS No.: 101-54-2
M. Wt: 184.24 g/mol
InChI Key: ATGUVEKSASEFFO-UHFFFAOYSA-N
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Description

N-Phenyl-p-phenylenediamine (N-PPD) is a high-purity aromatic amine derivative of significant importance in industrial and polymer chemistry research. Its primary research value lies in its potent antioxidant and antiozonant properties, making it a critical subject of study for the stabilization of rubber and polymer materials. Researchers utilize N-PPD to investigate its mechanism of action, wherein it functions as a sacrificial agent, preferentially reacting with atmospheric ozone and oxygen-derived radicals to prevent chain scission and cross-linking in elastomers like natural rubber and styrene-butadiene rubber (SBR). This protective action effectively inhibits cracking, aging, and the loss of mechanical properties, thereby extending the service life of materials under oxidative stress. Beyond its role in material preservation, N-PPD is also employed as a key intermediate in organic synthesis for the development of dyes, pigments, and more complex chemical architectures. Its utility in analytical chemistry as a reagent for specific detection methods is also an active area of investigation. This compound is provided to support advanced studies in degradation mechanisms, the development of novel stabilizer formulations, and the synthesis of specialized organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2<br>C6H5NHC6H4NH2<br>C12H12N2 B046282 N-Phenyl-p-phenylenediamine CAS No. 101-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine
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InChI

InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2
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InChI Key

ATGUVEKSASEFFO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2, Array
Record name N-PHENYL-P-PHENYLENEDIAMINE
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Related CAS

89230-95-5, Array
Record name 1,4-Benzenediamine, N1-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID7025895
Record name N-Phenyl-1,4-benzenediamine
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Molecular Weight

184.24 g/mol
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Physical Description

N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Purple powder or needles; [HSDB], PURPLE CRYSTALLINE POWDER OR NEEDLES
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Boiling Point

669 °F at 760 mmHg (NTP, 1992), 354 °C
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Flash Point

380 °F (NTP, 1992), 380 °F', 193 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin, Soluble in alcohol and acetone, Insoluble in water; soluble in oxygenated solvents, Solubility: 500 mg/L at 20 °C and pH 8.9, Solubility in water, g/100ml at 20 °C: 0.05
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Density

1.15 (NTP, 1992) - Denser than water; will sink, 1.1 at 100 °C, 1.09 g/cm³
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Vapor Pressure

0.0000121 [mmHg], 1.21X10-5 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 0.000076
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Color/Form

Needles (alcohol), Purple powder, Purple needles

CAS No.

101-54-2
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Melting Point

163 to 167 °F (NTP, 1992), 75 °C
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Environmental Research of N Phenyl P Phenylenediamine and Its Transformation Products

Environmental Occurrence and Distribution Studies

Scientific investigations have confirmed the ubiquitous presence of N-Phenyl-p-phenylenediamine (NPPD) and its transformation products, particularly its quinone form (NPPD-Q), across various environmental compartments. These compounds have been detected globally in atmospheric particulate matter, aquatic systems, terrestrial environments, and biota. nih.govacs.org

Atmospheric Presence and Particulate Matter Associations of this compound and its Quinones

NPPD and its quinone derivatives are frequently detected in atmospheric particulate matter (PM), especially in urban areas. mdpi.comhkbu.edu.hk Tire wear is a primary source of these airborne contaminants. nih.gov

Studies in Chinese cities have shown that NPPD and its quinone, 6PPD-Q, are ubiquitously distributed in PM2.5 (particulate matter with a diameter of 2.5 micrometers or less). hkbu.edu.hk The concentrations of these compounds are typically in the picogram per cubic meter (pg/m³) range. hkbu.edu.hk For instance, a study of six Chinese cities found median concentrations of 6PPD in PM2.5 ranging from 0.9 to 8.4 pg/m³, with similar levels for its quinone, 6PPDQ. mdpi.com Another study reported concentrations of 6PPD and 6PPD-quinone in PM2.5 in Chinese cities ranging from 1.02 to 9340 and 2.44 to 7250 pg/m³, respectively. nih.gov

Research has also indicated that these compounds can be associated with coarser particles. In waste recycling plants in South China, 6PPD-Q was found to accumulate in coarse particles (9–10 μm) with concentrations as high as 7.78 to 23.2 pg/m³. acs.org

The following table summarizes the atmospheric concentrations of a specific NPPD derivative, 6PPD, and its quinone in various locations.

LocationSample Type6PPD Concentration (pg/m³)6PPD-Quinone Concentration (pg/m³)
Six Chinese CitiesPM2.5 (median)0.9 - 8.41.7 - 6.7
Chinese CitiesPM2.51.02 - 93402.44 - 7250
South China Waste Recycling PlantsCoarse Particles (9-10 µm)Not Reported7.78 - 23.2

This table presents a summary of reported concentrations and may not be exhaustive.

Aquatic System Contamination Investigations (Rivers, Lakes, Runoff, Wastewater Effluents)

NPPD and its transformation products are widespread in aquatic environments, entering through roadway runoff and wastewater treatment plant effluents. bohrium.comnih.gov

Concentrations of 6PPD-quinone in roadway runoff can be substantial, with one study measuring levels ranging from 50 to 5,500 ng/L. acs.org In urban creeks, these concentrations have been linked to acute mortality in coho salmon. bohrium.com A study in New York State found the geometric mean concentration of 17 rubber additives, including 6PPD, to be highest in stormwater runoff at 8330 ng/L. acs.org

Wastewater treatment plants (WWTPs) are another significant pathway for these contaminants into aquatic systems. nih.govnih.gov In Hong Kong, the total concentrations of PPDs and their quinones in WWTP influents were found to be 2.7–90 ng/L and 14–830 ng/L, respectively. nih.govacs.org While treatment processes can reduce these levels, a considerable portion may not be fully eliminated, with effluent concentrations of PPDs and PPD-Qs at 0.59–40 ng/L and 2.8–140 ng/L, respectively. nih.govacs.org Research in a New York State WWTP showed median concentrations of 6PPD and its quinone in the influent at 17.8 ng/L, decreasing to 8.52 ng/L in the effluent. acs.org

The table below provides a snapshot of the concentrations of 6PPD and its quinone in various aquatic environments.

Water Body TypeLocation6PPD Concentration (ng/L)6PPD-Quinone Concentration (ng/L)
Stormwater RunoffNot SpecifiedNot Reported50 - 5500
Stormwater RunoffNew York, USANot Specified (part of 17 RAs)Not Reported
WWTP InfluentHong Kong2.7 - 90 (total PPDs)14 - 830 (total PPD-Qs)
WWTP EffluentHong Kong0.59 - 40 (total PPDs)2.8 - 140 (total PPD-Qs)
WWTP InfluentNew York, USA17.8Not Reported
WWTP EffluentNew York, USA8.52Not Reported
River WaterJiaojiang River, China4.0 - 72 (mean 12)

This table is for illustrative purposes and represents data from specific studies.

Terrestrial and Sediment Compartment Distributions

NPPD and its derivatives are also found in terrestrial and sediment compartments, largely due to runoff and atmospheric deposition. mdpi.comresearchgate.net These compounds have a tendency to adsorb to organic matter in soil and sediments. researchgate.netfederalregister.gov

In a study of the Jiaojiang River in China, 6PPD was the dominant PPD compound in sediment samples, with a mean concentration of 31 ng/g and a range of 1.6-172 ng/g. nih.gov Its quinone, 6PPDQ, was also prevalent, with a mean concentration of 14 ng/g and a range of 17] Road dust is another significant reservoir for these contaminants. In Tokyo, Japan, road dust contained notable levels of 6PPD and its quinone. researchgate.net Similarly, various indoor and outdoor dust samples in China have shown widespread contamination. acs.orgresearchgate.net

The following table presents data on the concentration of 6PPD and its quinone in sediment and dust.

Sample TypeLocation6PPD Concentration (ng/g)6PPD-Quinone Concentration (ng/g)
River SedimentJiaojiang River, China1.6 - 172 (mean 31)
Road DustTokyo, JapanReportedReported
Indoor Dust (Vehicles)South ChinaNot Reported43.0 (average)
Indoor Dust (Shopping Malls)South ChinaNot Reported23.5 (average)

This data is based on specific research findings and provides a general overview.

Biota Detection and Internal Distribution (Excluding specific toxicological outcomes)

The presence of NPPD and its transformation products has been confirmed in various organisms, indicating their bioaccumulation potential. mdpi.comnih.gov

Studies have detected these compounds in several fish species. nih.govmdpi.com For example, 6PPD was found in snakehead (0.669 μg/kg) and weever (0.481 μg/kg), while its quinone was detected in Spanish mackerel at concentrations below the limit of quantification. mdpi.com The bioconcentration factor of 6-PPD-quinone in zebrafish embryos was found to range from 70 to 220, suggesting a high likelihood of accumulation in fish tissues. mdpi.com

Furthermore, these compounds have been detected in human urine, confirming human exposure. mdpi.commdpi.com A study in Taizhou, China, detected six different PPD-derived quinones in all urine samples from 149 healthy individuals. mdpi.com The total urinary concentrations of all detected PPDQs ranged from 1.7 to 34 ng/mL, with a mean of 6.2 ng/mL. mdpi.com

Environmental Fate and Transformation Mechanisms of this compound

Abiotic Degradation Pathways

The primary abiotic degradation pathway for NPPD is its reaction with ozone, leading to the formation of its quinone derivative, 6PPD-Q. acs.orgmdpi.com This transformation is well-established in the solid phase and is also reported to occur in the aquatic environment. acs.org

The degradation of NPPD in aquatic environments is influenced by factors such as pH, temperature, and oxygen concentrations. acs.org NPPD has been found to degrade rapidly in the dark under certain conditions. acs.org In contrast, its quinone form, 6PPD-Q, is much more stable in the dark. acs.org

Both NPPD and 6PPD-Q are also subject to direct photochemical degradation. acs.org The vapor-phase reaction of p-aminodiphenylamine with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 1.9 hours. nih.gov

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microbial transformation plays a role in the environmental fate of this compound and its derivatives. In vitro metabolic experiments using human liver microsomes have demonstrated the rapid depletion of 6PPD, suggesting that metabolic processes can transform the parent compound. acs.org In environmental settings, activated sludge microorganisms have been reported to degrade p-Phenylenediamine (B122844). cir-safety.org Limited biodegradation studies on IPPD suggest that its hydrolysis products may be more persistent than the parent compound. oecd.org Further research is needed to fully understand the microbial transformation pathways and the resulting metabolites of this compound in various environmental matrices.

The table below shows the removal efficiency of 6PPD and 6PPD-quinone in wastewater treatment plants.

CompoundMedian Removal Efficiency (%)Reference
6PPD97.5 mdpi.comnih.gov
6PPD-quinone93.6 mdpi.comnih.gov
PPD-quinones (range)53.0 - 91.0 nih.gov
PPDs (in Guangzhou WWTPs)81.6 researchgate.net
PPD-Qs (in Guangzhou WWTPs)78.6 researchgate.net

Environmental Transport and Mobility

The environmental transport and mobility of this compound and its transformation products determine their distribution across different environmental compartments. These compounds have been detected in various environmental media, including air, water, soil, sediment, and dust. ca.govmdpi.com Riverine outflow is considered a significant pathway for the transport of these tire-derived chemicals to coastal and marine environments. nih.gov

A large-scale survey of sediments across urban rivers, estuaries, coasts, and deep-sea regions found that seven PPDs and four PPD-quinones were ubiquitously present. nih.gov The concentrations of these compounds showed a decreasing trend from urban rivers to deep-sea regions, indicating their transport from freshwater to oceanic systems. nih.gov The estimated organic carbon-normalized adsorption coefficient for N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine is 3.45, suggesting it has a tendency to adsorb to soil and sediment. chemos.de The bioaccumulation factor (log BAF) for 6PPD has been reported to be between 3.4 and 4.2, while for 6PPD-quinone it is lower, ranging from 1.3 to 1.9. mdpi.com This indicates a potential for bioaccumulation, particularly for the parent compound.

Sorption to Environmental Matrices

This compound (NPPD) and its derivatives exhibit a tendency to adsorb to organic matter in soils and sediments. researchgate.net This sorption potential is a key factor in determining the environmental fate and transport of these compounds. The organic carbon-water (B12546825) partition coefficient (log KOC), a measure of a chemical's tendency to bind to organic carbon in soil or sediment, has been experimentally determined for the transformation product 6PPD-quinone to be between 3.2 and 3.5. researchgate.netnih.gov This indicates a propensity for this compound to associate with organic materials in the environment.

The soil adsorption coefficient (Koc) for N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been estimated using different methods, resulting in a range of values. The MCI method yields a log Koc of 4.363, while the Kow method provides a lower value of 3.117. wa.gov These values suggest that 6PPD will likely partition to soil and sediment. wa.gov

Studies have shown that once released into the environment, a significant portion of these compounds will partition into soil and sediment. wa.gov For instance, it is estimated that a substantial percentage of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) will partition to soil with a notable half-life. wa.gov The sorption to soil and sediment particles can influence the availability of these compounds for degradation, uptake by organisms, and transport in the environment.

Table 1: Sorption Coefficients for this compound and Related Compounds

Compound Log Koc Method Reference
6PPD-quinone 3.2 - 3.5 Experimental researchgate.netnih.gov
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) 4.363 MCI wa.gov
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) 3.117 Kow wa.gov
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) 3.636 MCI wa.gov
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) 2.392 Kow wa.gov
Leaching and Runoff Dynamics of this compound

This compound (NPPD) and its transformation products can be transported from their sources, such as tire wear particles (TWP), into the surrounding environment through leaching and runoff. rsc.org Aqueous leaching simulations from TWPs have demonstrated the release of these compounds. For example, short-term studies under flow-through conditions showed a release of approximately 5.2 µg of 6PPD-quinone per gram of TWP over a 6-hour period. rsc.org This indicates that these compounds can readily leach from tire particles and be transported into the environment. rsc.org

Urban runoff is a significant pathway for the dissemination of NPPD and its derivatives into aquatic systems. nih.govnih.gov These compounds are frequently detected in urban runoff, roadside soils, and atmospheric particulate matter. rsc.orgnih.gov The presence of these contaminants in runoff is a direct consequence of tire wear on roadways, with subsequent transport during rain events. rsc.org

The leaching process is influenced by the physicochemical properties of the compounds and the environmental conditions. While some studies suggest that transformation products like 6PPD-quinone are poorly soluble, they can still leach from TWPs and undergo subsequent environmental transport. rsc.org The dynamic nature of particle properties in road runoff further influences the transport and fate of these leached compounds. ca.gov

Bioaccumulation and Biomagnification Potential of this compound

Substituted p-phenylenediamines (PPDs) and their quinone derivatives have demonstrated a strong tendency for bioaccumulation in aquatic organisms and mammals. nih.gov There is also evidence suggesting a potential for biomagnification within the food web. nih.gov

The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential for bioaccumulation. For N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a calculated log Kow of 4.68 suggests a potential for bioaccumulation. env.go.jp Similarly, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) has a measured log Kow of 3.9, and a calculated bioconcentration factor of 170, indicating a potential to accumulate in aquatic organisms. oecd.org However, some assessments classify the bioaccumulation hazard of certain PPDs as very low based on their log Kow values. wa.gov

Recent studies have provided direct evidence of the bioaccumulation of PPDs and their transformation products in various species. For instance, N,N'-Diphenyl-p-phenylenediamine (DPPD) and N,N'-bis(2-methylphenyl)-1,4-benzenediamine (DTPD) have been shown to exhibit high bioaccumulation in estuarine food webs. nih.gov Furthermore, biomagnification trends for DPPD and DTPD have been identified through modeling. nih.gov In contrast, some compounds like benzothiazole (B30560) have been observed to undergo biodilution. nih.gov

Research on zebrafish embryos exposed to 6-PPD-quinone revealed significant bioaccumulation, with bioconcentration factors ranging from 70 to 220 over a 96-hour period. mdpi.com This indicates a likelihood of accumulation in fish tissues. mdpi.com Another study noted that while a mean maximum concentration factor was reached within 24 to 48 hours of exposure, it subsequently decreased. researchgate.net Data on the presence of 6PPD and its quinone derivative in various fish species from aquatic product markets further underscores the potential for bioaccumulation in organisms that are part of the human food chain. mdpi.com

Table 2: Bioaccumulation Parameters for this compound and Related Compounds

Compound Log Kow Bioconcentration Factor (BCF) Organism/System Reference
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) 4.68 - - env.go.jp
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) 3.9 170 Aquatic organisms (calculated) oecd.org
6PPD-quinone - 70 - 220 Zebrafish (Danio rerio) embryos mdpi.com

Ecotoxicological Research of N Phenyl P Phenylenediamine and Its Transformation Products

Aquatic Ecotoxicology

N-Phenyl-p-phenylenediamine (NPPD) and its derivatives, particularly N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), are widely used as antioxidants and antiozonants in rubber products, most notably in automobile tires. oecd.orgmdpi.com The release of these compounds into the environment, primarily through tire wear and road runoff, has led to significant concerns regarding their impact on aquatic ecosystems. mdpi.comepa.gov Research has increasingly focused on the ecotoxicological effects of these compounds and their transformation products, such as 6PPD-quinone (6PPD-Q), on a variety of aquatic organisms. mdpi.comepa.gov

Toxicity to Fish Species (e.g., Coho Salmon, Zebrafish)

The transformation product of 6PPD, 6PPD-quinone, has been identified as the causative agent in urban runoff mortality syndrome (URMS) observed in Coho salmon in the Puget Sound area of Washington state. epa.gov This has spurred extensive research into the toxicity of these compounds to various fish species.

Acute toxicity studies have demonstrated significant lethality of 6PPD and its transformation products to fish. For instance, the 96-hour median lethal concentration (LC50) of 6PPD for the medaka (Oryzias latipes) was determined to be 28 µg/L. env.go.jp In the case of its more toxic transformation product, 6PPD-quinone, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) was found to be 0.35 μg/L, while for Coho salmon it is as low as 0.095 µg/L. acs.org Studies on zebrafish (Danio rerio) larvae have reported a 96-hour LC50 for 6PPD of 2.2 mg/L. nih.gov Another study on zebrafish larvae found a 24-hour LC50 for 6PPD-quinone to be 308.67 μg/L. researchgate.net

Chronic toxicity studies have also been conducted. For the medaka, a 41-day no-observed-effect concentration (NOEC) for growth inhibition was reported as 3.71 µg/L for 6PPD. env.go.jp

Table 1: Acute and Chronic Lethality of this compound and its Transformation Products to Fish

CompoundSpeciesEndpointValueExposure Duration
6PPDOryzias latipes (Medaka)96-h LC5028 µg/L96 hours
6PPD-QOncorhynchus mykiss (Rainbow Trout)96-h LC500.35 µg/L96 hours
6PPD-QOncorhynchus kisutch (Coho Salmon)LC500.095 µg/LNot Specified
6PPDDanio rerio (Zebrafish)96-h LC502.2 mg/L96 hours
6PPD-QDanio rerio (Zebrafish)24-h LC50308.67 µg/L24 hours
6PPDOryzias latipes (Medaka)41-d NOEC (Growth)3.71 µg/L41 days

Exposure to sublethal concentrations of 6PPD and its derivatives can lead to a range of adverse effects on fish development and physiology. In zebrafish embryos, exposure to 6PPD has been shown to decrease hatchability, reduce body length, and cause deformities. nih.gov It also affects autonomous movement. nih.gov Furthermore, 6PPD exposure can disrupt the growth hormone/insulin-like growth factor (GH/IGF) axis and the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish larvae, which may be responsible for developmental impairment and growth inhibition. nih.gov

Studies on zebrafish larvae have also investigated the impact of 6PPD and 6PPD-quinone on swimming behavior, heart rate, and oxygen consumption. researchgate.net 6PPD-quinone, in particular, has been shown to have potential cardiotoxic effects in larval zebrafish. researchgate.net

There is significant variation in sensitivity to 6PPD and its transformation products among different fish species. epa.gov Salmonids, such as Coho salmon and rainbow trout, have demonstrated extreme sensitivity to 6PPD-quinone, with very low lethal concentrations. epa.govacs.org In contrast, other species like the white-spotted char (Salvelinus leucomaenis pluvius) have shown to be less sensitive to the lethal effects of 6PPD-quinone. Medaka have also been identified as a species that is very sensitive to 6PPD. epa.gov The high sensitivity of certain salmonid species is a critical factor in the environmental risk assessment of these compounds. epa.gov

Toxicity to Aquatic Invertebrates (e.g., Daphnia Magna, Rotifers)

Aquatic invertebrates also exhibit sensitivity to this compound and its transformation products. For the water flea Daphnia magna, a widely used model organism, the 48-hour median effective concentration (EC50) for swimming inhibition by 6PPD was found to be 230 µg/L. env.go.jp Another study reported a 48-hour EC50 of 1.1 mg/l for N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a related compound. oecd.org The transformation product 6PPD-quinone is also toxic to Daphnia magna, with a 48-hour LC50 of 55 µg/L. mdpi.com

Chronic exposure to 6PPD has been shown to affect the reproduction of Daphnia magna. nih.gov A study assessing the intergenerational effects of 6PPD found a dose-dependent decline in the total number of offspring in the parent generation. nih.gov

Research on the mayfly Neocloeon triangulifer showed that 6PPD-quinone did not cause mortality at the highest tested concentration. usgs.govoup.com However, the degradation of 6PPD itself produced unknown transformation products that were lethal to the mayfly larvae. usgs.gov For the crustacean Hyalella azteca, 6PPD-quinone exhibited high toxicity with a 96-hour LC50 of just 6 µg/L. mdpi.com A study on four freshwater invertebrate species, including the larval burrowing mayfly (Hexagenia spp.) and the juvenile cladoceran (Daphnia magna), found that the highest tested concentrations of 6PPDQ did not result in significant mortality. nih.gov

Table 2: Toxicity of this compound and its Transformation Products to Aquatic Invertebrates

CompoundSpeciesEndpointValueExposure Duration
6PPDDaphnia magna48-h EC50 (Immobilization)230 µg/L48 hours
IPPDDaphnia magna48-h EC501.1 mg/L48 hours
6PPD-QDaphnia magna48-h LC5055 µg/L48 hours
6PPD-QHyalella azteca96-h LC506 µg/L96 hours

Toxicity to Aquatic Algae and Plants

The primary producers in aquatic ecosystems, algae and plants, are also susceptible to the toxic effects of this compound and its related compounds. For the green alga Pseudokirchneriella subcapitata, a 96-hour EC50 for growth inhibition by 6PPD was determined to be 600 µg/L. env.go.jp Another study reported a 96-hour EC50 of 0.4 mg/l for green algae exposed to IPPD. oecd.org

Table 3: Toxicity of this compound and Related Compounds to Aquatic Algae

CompoundSpeciesEndpointValueExposure Duration
6PPDPseudokirchneriella subcapitata96-h EC50 (Growth Inhibition)600 µg/L96 hours
IPPDGreen Algae96-h EC500.4 mg/L96 hours

Molecular and Cellular Mechanisms of Aquatic Toxicity

Research into the aquatic toxicity of this compound and its derivatives has revealed several key mechanisms of action at the molecular and cellular level. These compounds can induce a cascade of harmful effects in aquatic organisms, from oxidative stress to neurotoxicity.

Exposure to 6PPD and its transformation product, 6PPD-Q, leads to significant oxidative stress in aquatic organisms. researchgate.netusask.ca Studies have demonstrated that 6PPD-Q exposure can significantly elevate the levels of reactive oxygen species (ROS) within cells, creating an oxidative imbalance. researchgate.netnih.gov This imbalance can cause damage to vital cellular components, including DNA and proteins, and lead to mitochondrial dysfunction. researchgate.net

In the aquatic plant Eichhornia crassipes, low concentrations of 6PPD-Q were found to significantly increase ROS content in the roots, indicating clear oxidative damage. usask.ca Furthermore, research on the aquatic bacterium Vibrio fischeri and various fish species shows that the antioxidant enzyme systems, which normally counteract oxidative damage, are often inhibited by these compounds, exacerbating their toxic effects. researchgate.netacs.org For instance, brain-specific transcriptome analysis in zebrafish revealed that 6PPD exposure triggered excessive ROS, indicating abnormal oxidative stress. nih.gov

Table 1: Observed Oxidative Stress Effects in Aquatic Organisms

OrganismCompoundObserved EffectsReference
Zebrafish (Danio rerio)6PPDTriggered excessive Reactive Oxygen Species (ROS) in the brain. nih.gov
Fish (General)6PPD-QIncreased ROS levels, DNA damage, protein oxidation, mitochondrial dysfunction, inhibition of antioxidant enzymes (SOD, CAT). researchgate.net
Eichhornia crassipes (Water hyacinth)6PPD-QSignificantly elevated ROS content in roots. usask.ca
Vibrio fischeri (Bacterium)PPD-QsCaused intracellular oxidative stress. acs.org

A significant mechanism of 6PPD-Q's toxicity is its ability to form adducts with DNA, leading to potential genotoxicity. usask.cafederalregister.gov Research has identified that 6PPD-Q can react with the deoxyguanosine (dG) component of DNA to form a specific adduct, identified as 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG). federalregister.govacs.org

The formation of this DNA adduct has been observed in vitro in mammalian cells and in vivo in aquatic organisms like the microalga Chlamydomonas reinhardtii. federalregister.gov Studies have shown a direct positive correlation between the concentration of 6PPD-Q and the quantity of 6PPDQ-dG adducts formed. federalregister.govacs.org When the toxicant is removed, levels of the adduct decrease, suggesting the existence of potential DNA repair pathways in these organisms. federalregister.govacs.org Further investigation into the tissues of capelin revealed substantial amounts of the 6PPDQ-dG adduct in the roe and gills, and to a lesser extent in the liver, highlighting the target organs for accumulation and potential harm. federalregister.govacs.org

Table 2: DNA Adduct Formation Findings

Organism/Cell TypeCompoundAdduct FormedKey FindingsReference
Mammalian cells & Unicellular algae6PPD-Q6PPDQ-dGPositive correlation between 6PPD-Q concentration and adduct formation; adduct levels decreased after removal of 6PPD-Q. federalregister.govacs.org
Capelin (Mallotus villosus)6PPD-Q6PPDQ-dGSubstantial adduct amounts found in roe, gills, and liver. federalregister.govacs.org
Microalgae (Chlamydomonas reinhardtii)6PPD-QPPDQ-DNA adductsDemonstrated potential genotoxicity. federalregister.gov

This compound and its transformation products are known endocrine disruptors in aquatic species. Exposure to 6PPD has been shown to interfere with the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish (Danio rerio). acs.orgnih.gov The HPT axis is crucial for regulating metabolism, growth, and development.

Studies on zebrafish embryos and larvae revealed that exposure to 6PPD altered the levels of thyroid hormones and the expression of genes related to the HPT axis. acs.orgnih.gov This disruption of the HPT axis is a likely contributor to the observed developmental impairment and growth inhibition in exposed zebrafish. acs.orgnih.gov While the precise mechanisms are still under investigation, the effects of 6PPD and 6PPD-Q on the thyroid hormone system have been clearly described. acs.org

Table 3: Effects on the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Zebrafish

CompoundEffectConsequenceReference
6PPDAltered hormone levels and gene expression related to the GH/IGF and HPT axis.Developmental impairment and growth inhibition. acs.orgnih.gov
6PPD / 6PPD-QDescribed effects on the thyroid hormone system.Disruption of the thyroid system. acs.org

A key toxicological mechanism of 6PPD-Q is the disruption of mitochondrial respiration. nih.gov This effect is particularly noted in sensitive salmonid species that exhibit increased ventilation and gasping upon exposure, suggesting an impact on respiratory function. nih.govacs.org

In vitro studies using cell lines from rainbow trout (Oncorhynchus mykiss) have provided direct evidence for this mechanism. Research on gill cells (RTgill-W1) demonstrated that exposure to 6PPD-Q led to a significant increase in the oxygen consumption rate (OCR). nih.gov This suggests that 6PPD-Q acts as an uncoupler of the mitochondrial electron transport chain, dissociating it from ATP synthesis. nih.gov This uncoupling effect appears to be tissue-specific, as it was not observed in liver cells (RTL-W1), which were able to metabolize 6PPD-Q into a less harmful metabolite. nih.gov These findings strongly indicate that the acute toxicity of 6PPD-Q in sensitive fish species may be driven by a tissue-specific disruption of mitochondrial energy production. researchgate.netnih.gov

Table 4: Research Findings on Mitochondrial Respiration

Cell Line / OrganismCompoundEffect on Oxygen Consumption Rate (OCR)Proposed MechanismReference
Rainbow Trout Gill Cells (RTgill-W1)6PPD-Q2-fold increase at 20 μg/L.Uncoupling of the mitochondrial electron transport chain. nih.gov
Rainbow Trout Liver Cells (RTL-W1)6PPD-QNo significant impact.Rapid biotransformation into a hydroxy-metabolite. nih.gov
Coho Salmon Embryo Cell Line (CSE-119)6PPD-QIncreased oxygen consumption rates.Disruption of mitochondrial respiration. acs.org

Exposure to 6PPD and 6PPD-Q causes significant neurotoxicity and behavioral changes in aquatic organisms. In zebrafish, 6PPD-Q has been shown to accumulate predominantly in the brain. Even short-term exposure to environmentally relevant concentrations of 6PPD-Q can lead to altered exploratory behavior and learning (habituation) in zebrafish larvae.

At the neurochemical level, 6PPD-Q exposure significantly impairs the development of dopaminergic neurons and alters the levels of key neurotransmitters, including dopamine, 5-hydroxytryptamine, and glutamate. Observed behavioral impairments in zebrafish larvae include reduced swimming distance, slow movements, abnormal swimming patterns, and anxiety-like behaviors. acs.org These findings indicate that 6PPD-Q can severely disrupt central nervous system function, leading to behavioral deficits that could impact survival in the wild.

Table 5: Neurotoxic and Behavioral Effects in Zebrafish

CompoundObserved EffectsNeurological ImpactReference
6PPD-QReduced swimming distance, impaired dopaminergic neuron development.Altered levels of dopamine, 5-hydroxytryptamine, and glutamate.
6PPD-QAltered exploratory behavior and habituation.Increased levels of acetylcholine, norepinephrine, epinephrine, and serotonin.
6PPD-QSlow movements, abnormal swimming, anxiety-like behaviors.Linked to neurotransmitter alterations. acs.org
6PPD-QAccumulates in the brain, alters behavioral patterns.Triggers chronic toxicity and inflammation.

Terrestrial Ecotoxicology

Information on the terrestrial ecotoxicology of this compound and its transformation products is currently limited.

Toxicity to Soil Organisms (e.g., Collembolans)

Recent research has highlighted the potential risks of this compound (PPD) transformation products to soil-dwelling organisms. One significant transformation product, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), has been shown to negatively impact the survival of collembolans (Folsomia candida). nih.govresearchgate.netx-mol.com A 28-day soil culture study determined the chronic median lethal concentration (LC50) of 6PPD-Q for these organisms to be 16.31 μg/kg. nih.govresearchgate.netx-mol.com

Table 1: Chronic Toxicity of 6PPD-Q to Folsomia candida

Test Organism Compound Duration Endpoint Value

Effects on Terrestrial Plants

The uptake and effects of this compound and its transformation products on terrestrial plants are an area of growing research. Studies have demonstrated that 6PPD-q can be taken up by plant tissues. itrcweb.org However, a comprehensive understanding of its toxicity to a wide range of terrestrial plant species is still developing. One study submitted under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regarding terrestrial plant growth tests (OECD-TG 208) was deemed unreliable due to significant methodological deficiencies. itrcweb.org While data on the direct toxicity of this compound to terrestrial plants is limited, the potential for bioaccumulation highlights the need for further investigation into its phytotoxicity. itrcweb.orgfederalregister.gov

Toxicity to Terrestrial Invertebrates and Vertebrates (Excluding Human-Specific Studies)

The toxic effects of this compound and its derivatives extend to a range of terrestrial invertebrates and vertebrates. dntb.gov.uaepa.govresearchgate.net The parent compound, this compound, has a low potential for acute dermal toxicity in rabbits, with a reported LD50 greater than 5000 mg/kg. europa.eu However, oral administration in rats showed moderate acute toxicity, with LD50 values of 893 mg/kg bw for females and 1005 mg/kg bw for males. oecd.org Signs of intoxication in these studies included hypoactivity, diarrhea, and bradypnea. oecd.org

The transformation product 6PPD-quinone is recognized for its high toxicity to various organisms. dntb.gov.ua While much of the focus has been on aquatic life, the widespread presence of these compounds in terrestrial environments, including soil and dust, suggests potential exposure routes for terrestrial fauna. dntb.gov.uaresearchgate.net For instance, this compound did not show carcinogenic effects in Fischer 344 rats or B6C3F1 mice under specific bioassay conditions. nih.gov However, it did cause unusually extensive hepatic inflammation in a significant number of the dosed male rats. nih.gov In a study evaluating its teratogenic potential in pregnant Sprague-Dawley rats, no embryotoxic or fetal toxic effects were observed at the tested dose levels, although a significant reduction in maternal weight gain was noted at the highest dose. nih.gov

Table 2: Acute Oral Toxicity of this compound in Rats

Species Sex Route LD50
Rat Female Oral 893 mg/kg bw

Cross-Species Comparative Toxicological Analysis

Significant differences in sensitivity to this compound and its transformation products exist across different species. biorxiv.org The transformation product 6PPD-Q, for example, is acutely toxic to some salmonid species at environmentally relevant concentrations, while other fish species show tolerance to much higher levels. biorxiv.orgresearchgate.net This variability is hypothesized to be linked to differences in the basal expression of biotransformation enzymes among species, suggesting that more tolerant species may be able to detoxify 6PPD-Q more effectively. biorxiv.orgresearchgate.net

In terrestrial vertebrates, comparative data also suggests species-specific responses. For example, while this compound was not found to be carcinogenic in rats and mice in one study, it did induce significant liver inflammation in male rats. nih.gov A comparative analysis of toxicological evaluations for dermal exposure under different EU regulatory frameworks (REACH and the Cosmetics Regulation) for several substances, including this compound, found low consistency in data coverage and cited dose descriptors, highlighting the challenges in harmonizing risk assessments across different regulatory domains. nih.gov

Environmental Risk Characterization and Assessment Methodologies for this compound

The environmental risk assessment of this compound and its transformation products involves a multi-faceted approach. A crucial first step is understanding the compound's fate and transport in the environment. itrcweb.org this compound can oxidize to form various transformation products, with 6PPD-quinone being of particular concern due to its higher toxicity and mobility compared to the parent compound. federalregister.gov

Risk characterization involves evaluating the potential for exposure and the toxicological effects on various organisms. epa.gov For aquatic environments, the U.S. Environmental Protection Agency (EPA) has developed draft aquatic life screening values for both 6PPD and 6PPD-quinone. epa.gov These assessments rely on the best available toxicological data and professional scientific judgments to determine concentrations that are protective of sensitive aquatic life. epa.gov However, it is noted that these screening values have greater uncertainty than established aquatic life criteria due to a more limited empirical dataset. epa.gov

For terrestrial ecosystems, the risk assessment is more uncertain due to incomplete ecotoxicology data for terrestrial plants and invertebrates. regulations.gov Methodologies for assessing risk to these organisms often involve comparing estimated environmental concentrations (EECs) with no-observed-adverse-effect concentrations (NOAECs) from laboratory studies. regulations.gov However, the lack of comprehensive toxicity data for a wide range of terrestrial species presents a significant challenge. The process of risk assessment for chemicals like this compound is dynamic, with evolving knowledge on its environmental fate, transport, and toxicity informing regulatory decisions and the identification of data gaps. itrcweb.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound PPD
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone 6PPD-Q
N-isopropyl-N'-phenyl-p-phenylenediamine IPPD
N-phenyl-N'-cyclohexyl-p-phenylenediamine CPPD
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine 6PPD
This compound hydrochloride -
This compound sulphate -
p-aminoazobenzene -
Resorcinol -
p-phenylenediamine (B122844) -
p-aminophenol -
Diethylene glycol monoethyl ether -

Human Health and Occupational Research on N Phenyl P Phenylenediamine

Human Exposure Assessment

Understanding the extent and pathways of human contact with N-Phenyl-p-phenylenediamine and its derivatives is critical for assessing potential health risks. Research has focused on biomonitoring, identifying sources of exposure, and characterizing risks in occupational settings.

Monitoring in Biological Matrices (e.g., Urine) and Biomonitoring Studies

Biomonitoring, particularly through urine analysis, serves as a primary method for assessing the internal body burden of this compound (PPD) and its transformation products. Urine is a principal excretion route for many environmental pollutants and their metabolites. mdpi.com

Recent studies have confirmed the presence of various PPDs and their quinone derivatives (PPDQs) in human urine, indicating pervasive exposure in the general population. A pioneering biomonitoring study in South China analyzed 150 urine samples from adults, children, and pregnant women, detecting both N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its more scrutinized derivative, 6PPD-quinone (6PPD-Q), with frequencies between 60% and 100%. acs.orgplasticpollutioncoalition.org This study revealed significantly higher concentrations of 6PPD-Q compared to its parent compound, 6PPD, a finding attributed to the rapid metabolism of 6PPD by human liver microsomes. acs.orgplasticpollutioncoalition.org

Further research has expanded on these findings. One study comprehensively analyzed nine different PPDs in the urine of 151 Chinese adults, detecting all targeted compounds and finding total concentrations ranging from 0.41 to 38 ng/mL. nih.gov Another investigation in Taizhou, China, analyzed for six specific PPDQs in 149 healthy individuals and found that all six were detectable. mdpi.comnih.gov The sum of their urinary concentrations ranged from 1.7 to 34 ng/mL. mdpi.com

These biomonitoring studies have also highlighted differences among demographics. For instance, pregnant women were found to have notably higher urinary concentrations of both 6PPD and 6PPD-Q (median 0.068 and 2.91 ng/mL, respectively) compared to other adults (0.018 and 0.40 ng/mL) and children (0.015 and 0.076 ng/mL). acs.orgplasticpollutioncoalition.org Some studies have also observed significantly higher mean urinary concentrations of certain PPDs in female participants compared to males. nih.gov

The data from these studies are often used to estimate daily excretion (DE), providing insight into exposure levels. The estimated daily urinary excretion of 6PPD-Q in pregnant women was as high as 273 (ng/kg bw)/day. acs.orgplasticpollutioncoalition.org Another study calculated the average daily excretion for 6PPDQ at 81 ng/kg-bw/day and for another derivative, CPPDQ, at 68 ng/kg-bw/day for Chinese adults. nih.govresearchgate.net

Urinary Concentrations of PPDs and PPDQs in Human Biomonitoring Studies
CompoundPopulation GroupMedian Concentration (ng/mL)Mean Concentration (ng/mL)Concentration Range (ng/mL)Detection FrequencySource
6PPDPregnant Women (South China)0.068N/AN/A60-100% acs.orgplasticpollutioncoalition.org
6PPD-QPregnant Women (South China)2.91N/AN/A60-100% acs.orgplasticpollutioncoalition.org
6PPDGeneral Adults (South China)0.018N/AN/A60-100% acs.orgplasticpollutioncoalition.org
6PPD-QGeneral Adults (South China)0.40N/AN/A60-100% acs.orgplasticpollutioncoalition.org
6PPDChildren (South China)0.015N/AN/A60-100% acs.orgplasticpollutioncoalition.org
6PPD-QChildren (South China)0.076N/AN/A60-100% acs.orgplasticpollutioncoalition.org
6PPDQHealthy Individuals (Taizhou, China)2.02.4&lt;LOD–1955-92% mdpi.comnih.gov
CPPDQHealthy Individuals (Taizhou, China)N/A2.1&lt;LOD–2455-92% mdpi.comnih.gov
Total PPDsGeneral Adults (China)N/AN/A0.41 - 38100% nih.gov

Identification of Exposure Pathways and Sources for Human Populations

Human exposure to this compound and its derivatives is unavoidable due to their widespread presence in the environment. researchgate.net Research has identified several key pathways, including ingestion, inhalation, and dermal contact. researchgate.net

These compounds are released into the environment from various rubber-related products, most notably tires. safecosmetics.org This leads to their presence in multiple environmental matrices that serve as sources for human exposure:

Air and Dust: PPDs and PPDQs are found in airborne particulate matter (PM2.5) and dust, leading to exposure through inhalation. mdpi.comresearchgate.net

Water: Recent studies have identified tap water as a previously overlooked exposure route, with several PPD derivatives detected in drinking water supplies. mdpi.com

Soil: Contamination of soil, particularly roadside soil, presents another potential source of exposure. researchgate.net

Diet: The bioaccumulation potential of some derivatives, such as 6PPD-Q in fish, suggests that diet may be a significant exposure pathway. researchgate.net

Consumer Products: Direct dermal contact is a major exposure pathway through consumer products. This includes handling rubber goods and, most notably, the use of permanent hair dyes, where PPD is a primary ingredient. safecosmetics.orgepa.gov

Human biomonitoring studies have also detected these compounds in human serum and cerebrospinal fluid, confirming systemic uptake through these various routes. researchgate.net

Occupational Exposure Studies and Risk Characterization

Occupational settings involving the manufacture or use of PPD present a higher risk of exposure. epa.gov The most well-documented occupational hazard is skin sensitization, leading to allergic contact dermatitis. nj.gov

A large-scale study involving 14,464 patients with suspected allergic dermatitis identified several occupations with a significantly higher risk of developing sensitization to PPD. The associations were particularly strong for hairdressers and those in beauty occupations.

Occupations with Significantly Increased Risk of PPD Sensitization
OccupationSexOdds Ratio (OR)95% Confidence Interval (CI)
Hairdressing/BeautyWomen6.583.76-11.50
Hairdressing/BeautyMen22.34.18-119
Professional DriversWomen5.311.76-16.1
BarmaidsWomen1.891.04-3.44
CleanersWomen1.821.24-2.68
Bakers and WaitersMen13.01.38-123
Household WorkersMen8.461.68-42.8
PrintersMen5.681.50-21.5

Beyond skin sensitization, occupational exposure can also lead to respiratory irritation and asthma-like allergies. nj.gov Regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established permissible and recommended exposure limits (PELs and RELs) for PPD in the workplace to mitigate these risks. epa.gov

Toxicological Mechanisms in Mammalian Systems

Research into the toxicological effects of this compound has utilized both in vitro and in vivo models to elucidate the cellular and molecular mechanisms of its action.

In Vitro Cellular and Molecular Mechanisms

In vitro studies using mammalian cell lines have been instrumental in identifying the genotoxic potential and cellular damage mechanisms of PPD and its derivatives.

A significant finding is the ability of 6PPD-quinone (6PPDQ) to form DNA adducts. Research has shown that 6PPDQ can react with deoxyguanosine (a building block of DNA) to form a specific adduct, 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG). nih.gov The presence of this adduct was confirmed in the genomic DNA of 6PPDQ-treated mammalian cells, with its levels correlating positively with the concentration of 6PPDQ. nih.gov This formation of DNA adducts points to a clear mechanism of genotoxicity. nih.gov

Other studies have demonstrated that PPD itself can induce oxidative stress and subsequent DNA damage in human keratinocytes, particularly when combined with hydrogen peroxide, mimicking its use in hair dyes. nih.gov This process involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA. nih.gov

Genotoxicity has been further explored through various assays:

Ames Test: PPD was found to be slightly mutagenic in the Salmonella typhimurium TA98 strain when a metabolic activation system was present. nih.gov

Micronucleus Test: In cultured human lymphocytes, PPD induced the formation of micronuclei, an indicator of chromosomal damage. nih.gov

Mouse Lymphoma Assay: PPD did not induce mutation at the Hprt locus in mouse lymphoma cells. nih.gov

Chinese Hamster Ovary (CHO) Cells: Studies have shown positive results for PPD in chromosome aberration and sister chromatid exchange tests in CHO cells. nih.gov

Interestingly, research indicates that the metabolic process of N-acetylation can detoxify PPD. Its N-monoacetylated (MAPPD) and N,N'-diacetylated (DAPPD) derivatives were found to be non-genotoxic in the Ames test and the in vitro micronucleus assay. nih.govresearchgate.net

In Vivo Mammalian Model Studies

Studies using mammalian models, primarily rats and mice, provide insights into the systemic effects of PPD exposure.

The genotoxic potential of PPD has also been evaluated in vivo. In one study, Sprague-Dawley rats were administered PPD orally for 28 days. Using the Pig-a gene mutation assay, researchers found a dose-dependent increase in mutant frequencies in red blood cells, suggesting that PPD has potential genotoxic effects in living animals. nih.gov

Chronic toxicity studies in Fischer 344 rats and B6C3F1 mice, where the animals were fed diets containing this compound, observed depressed body weights as a clinical sign of toxicity. epa.govnih.gov One study also noted elevated liver and kidney weights in rats exposed to high doses. epa.gov However, under the conditions of a 78-week bioassay, this compound was not found to be carcinogenic for Fischer 344 rats. nih.govresearchgate.net

Regarding reproductive and developmental effects, one study in rats showed maternal and fetal toxicity and an increase in skeletal malformations following oral administration. researchgate.net However, another study involving dermal application of a hair dye formulation containing 2.0% this compound to female rats and mice showed no developmental toxicity. researchgate.net

Toxicokinetics and Biotransformation in Biological Systems

Absorption and Distribution Studies

The absorption of this compound (N-PPDA) through the skin has been a key area of study due to its use in hair dyes. Research indicates that N-PPDA readily binds to the skin, a process that follows saturation kinetics. nih.gov The uptake is influenced by several factors, including the surface area of the skin, the concentration of the amine, the duration of exposure, and the temperature and pH of the vehicle. nih.gov

The binding process appears to be non-energy dependent, as it is not affected by bioinhibitors. nih.gov Skin lipids and the collagen matrix are thought to contribute to the binding of N-PPDA. nih.gov Once bound to the skin, a significant portion of the N-PPDA can be effluxed by serum proteins, allowing for systemic distribution to target organs. nih.gov

Metabolic Pathways and Metabolite Identification (e.g., Acetylated Derivatives)

The biotransformation of p-phenylenediamine (B122844) (PPD) and its derivatives primarily occurs through N-acetylation, a phase II metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2. nih.govnih.gov These enzymes are expressed in various organs, with NAT1 predominantly in the skin and NAT2 mainly in the liver and gut. nih.gov

Following dermal absorption, PPD is converted in the epidermis and by hepatocytes into its N-mono- (MAPPD) and N,N'-di-acetylated (DAPPD) derivatives. nih.gov This suggests that individuals are systemically exposed to these acetylated metabolites after dermal contact with PPD. nih.gov The rate of N-acetylation can be influenced by the concentration of PPD; at higher concentrations, the formation of MAPPD is favored, while lower concentrations tend to produce more DAPPD. nih.gov Human hepatocytes have a significantly greater capacity for generating both MAPPD and DAPPD compared to the epidermis. nih.gov

The N-acetylation process is considered a detoxification pathway, as the resulting acetylated metabolites are less reactive and more readily excreted via renal clearance. researchgate.netnih.govnih.gov An abnormally high exposure to PPD can saturate the NAT enzymes, leading to the urinary excretion of the unmetabolized compound. nih.gov PPD is rapidly absorbed through mucous membranes after oral intake and is metabolized into quinonediimine, a cytotoxic intermediate, before being detoxified through acetylation to N-acetyl-PPD and N,N-diacetyl-PPD for urinary excretion. longdom.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound N-PPDA
p-Phenylenediamine PPD
N,N′-diphenyl-p-phenylenediamine DPPD
N-monoacetyl-p-phenylenediamine MAPPD
N,N'-diacetyl-p-phenylenediamine DAPPD
Bandrowski's base -
Hydrogen peroxide -
Alanine aminotransferase -
Bilirubin -
Albumin -
Globulin -
Aspartate aminotransferase -
Glutamyl transpeptidase -
Creatinine -
Uric acid -

Excretion Dynamics

The elimination of this compound (NPPD) and its related compounds from the body occurs through various routes, with renal clearance being a primary pathway. Research indicates that both the parent compound and its metabolites are predominantly excreted in urine and feces.

In animal studies, the excretion of related phenylenediamine compounds has been quantified. For instance, after intraperitoneal administration of nitro-p-phenylenediamine to male rats, 37.4% of the administered radioactivity was recovered in the urine and 54.3% in the feces within 24 hours nih.gov. Following intravenous administration, 42.2% of the radioactivity was excreted in the bile within the same timeframe, indicating significant biliary excretion as well nih.gov.

Excretion of Radioactivity in Male Rats within 24 Hours After Administration of [14C]nitro-p-phenylenediamine

Route of AdministrationExcretion PathwayPercentage of Administered Dose (%)
IntraperitonealUrine37.4
Feces54.3
IntravenousBile42.2

Data sourced from a study on the distribution, excretion, and metabolism of nitro-p-phenylenediamine in rats nih.gov.

Human biomonitoring studies have focused on the urinary excretion of various p-phenylenediamine (PPD) antioxidants and their derivatives, providing insights into exposure levels in the general population. These studies measure the daily excretion rates of these compounds. For N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), the mean daily excretion was estimated at 34 ng/kg of body weight per day nih.gov. Its quinone derivative, 6PPD-quinone, showed an even higher estimated daily urinary excretion, particularly in pregnant women, at 273 (ng/kg bw)/day acs.org.

Estimated Mean Daily Urinary Excretion of p-Phenylenediamine Antioxidants in Humans

CompoundMean Daily Excretion (ng/kg bw/day)
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)34
N-phenyl-N'-cyclohexyl-p-phenylenediamine (CPPD)24
N-(1,4-dimethylpentyl)-N′-phenyl-p-phenylenediamine (7PPD)19

Data from a study characterizing the occurrence of 9 PPDs in human urine from 151 Chinese adults nih.gov.

Further research into the excretion of N,N′-substituted p-phenylenediamine-derived quinones (PPDQs) in human urine has also been conducted. The highest average daily excretion was observed for 6PPD-quinone (6PPDQ) at 81 ng/kg-bw/day mdpi.comresearchgate.net.

Estimated Average Daily Urinary Excretion of PPD-Derived Quinones (PPDQs) in Chinese Adults

CompoundAverage Daily Excretion (ng/kg-bw/day)Range (ng/kg-bw/day)
6PPD-quinone (6PPDQ)81&lt;0.5–475
CPPD-quinone (CPPDQ)68&lt;0.5–516
77PD-quinone (77PDQ)30&lt;0.5–481
IPPD-quinone (IPPDQ)4.4&lt;0.5–20

Data from a study analyzing six PPDQs in urine collected from 149 healthy individuals in Taizhou, China mdpi.comresearchgate.net.

Metabolites are the primary forms in which these compounds are excreted. For p-phenylenediamine, the main metabolites excreted through renal clearance are N-monoacetyl-p-phenylenediamine (MAPPD) and N,N′-diacetyl-p-phenylenediamine (DAPPD) nih.govresearchgate.net. In studies with rats, some of the radioactive materials found in urine were identified as N1,N4-diacetyl-2-amino-p-phenylenediamine, N4-acetyl-2-nitro-p-phenylenediamine, and the unchanged nitro-p-phenylenediamine nih.gov. The presence of the N,N'-diacetylated metabolite in the plasma of rats after topical application suggests that PPD is metabolized before being predominantly excreted in the urine researchgate.net.

Chemical Synthesis and Reaction Research of N Phenyl P Phenylenediamine

Advanced Synthesis Methodologies

The synthesis of N-Phenyl-p-phenylenediamine and its derivatives has evolved to include sophisticated catalytic systems aimed at improving efficiency, selectivity, and environmental footprint.

Catalytic reductive alkylation is a prominent method for the synthesis of N-substituted-N'-phenyl-p-phenylenediamines. This process typically involves the reaction of an amine with a carbonyl compound in the presence of a catalyst and a reducing agent, often hydrogen gas.

One common approach is the reductive alkylation of p-aminodiphenylamine (p-ADPA) with various ketones. For instance, the reaction of p-ADPA with 5-methyl-2-hexanone (B1664664) (MIAK) is catalyzed by platinum nanoparticles supported on activated carbon. The presence of water in the reaction system can significantly impact the catalyst's performance, leading to pulverization of the support and loss of platinum, which in turn decreases the catalyst's specific surface area and pore volume.

Various catalysts have been explored for these reactions, with platinum on carbon (Pt/C) and palladium on carbon (Pd/C) being common choices. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the desired N-alkyl-N'-phenyl-p-phenylenediamine derivative. For example, hydrogenation can be carried out at elevated temperatures and pressures to ensure the complete conversion of intermediates.

Table 1: Catalysts and Conditions in Reductive Alkylation

CatalystReactantsProductKey Findings
Platinum on carbon (Pt/C)p-Aminodiphenylamine, 5-methyl-2-hexanoneN-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamineWater in the system negatively affects catalyst stability and activity.
Palladium on carbon (Pd/C)N-phenyl-p-quinoneimine, Primary amineN-substituted-N'-phenyl-p-phenylenediamineCan be used for hydrogenation of diimine intermediates to the final product.
Copper chromite-barium promotedN-phenyl-p-quinoneimine, Primary amineN-substituted-N'-phenyl-p-phenylenediamineMay require high temperatures and pressures for hydrogenation.

Beyond catalytic reductive alkylation, several other synthetic strategies for this compound and its derivatives have been developed, utilizing a range of precursors.

One notable method involves the reaction of a mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine with a primary amine. In this process, the N-phenyl-p-quinoneimine reacts with the primary amine to form an N-alkyl-N'-phenyl-p-quinonediimine. Subsequently, the p-hydroxydiphenylamine reduces this diimine to the corresponding N-alkyl-N'-phenyl-p-phenylenediamine, while being oxidized to N-phenyl-p-quinoneimine itself. This reaction can be conducted in the presence of an acidic catalyst such as methanesulfonic acid or toluenesulfonic acid.

Another established route is the condensation of aniline (B41778) with hydroquinone. This reaction proceeds in two steps: first, the formation of N-phenyl-p-aminophenol, followed by its condensation with another molecule of aniline to yield N,N'-diphenyl-p-phenylenediamine.

The self-coupling of aniline has also been explored as a synthetic route. Additionally, a diazotization synthetic route has been reported. A facile, high-yield synthesis of N,N-Dimethyl-p-phenylenediamine dihydrochloride (B599025) has been developed using N,N-Dimethyl amine HCl and 4-Chloro Nitrobenzene in a DMF/NaHCO3 system, followed by reduction. The catalytic hydrogenation of p-nitroaniline is another key method for producing p-phenylenediamine (B122844), a related compound. google.com

Table 2: Alternative Synthetic Routes and Precursors

PrecursorsKey Reagents/ConditionsProduct
N-phenyl-p-quinoneimine, p-hydroxydiphenylamine, Primary amineAcid catalyst (optional), Methanol (B129727)N-substituted-N'-phenyl-p-phenylenediamine
Aniline, HydroquinoneCondensation catalystN,N'-diphenyl-p-phenylenediamine
AnilineSelf-couplingp-phenylenediamine
N,N-Dimethyl amine HCl, 4-Chloro NitrobenzeneDMF/NaHCO3, Raney nickel reductionN,N-Dimethyl-p-phenylenediamine dihydrochloride researchgate.net
p-NitroanilineCatalytic hydrogenation (e.g., Pd/C, Pt/C)p-phenylenediamine google.com

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling its stability, predicting its transformation products, and designing new applications.

The oxidation of p-phenylenediamines is a fundamental process that leads to the formation of quinoneimine species. The electrochemical oxidation of p-phenylenediamine in an acidic medium involves a two-electron transfer, resulting in the formation of a quinone diimine. uco.es This diimine is highly reactive and can undergo further reactions.

The oxidation process can initiate with the generation of a radical cation. mdpi.com This radical cation can then react with another monomer to propagate a polymer chain in polymerization reactions. The discharge of p-phenylenediamine at an anode leads to the formation of p-Benzo-quinone diimine and the release of two electrons. researchgate.net

The hydrolysis of p-phenylenediamine antioxidants is a significant degradation pathway in aqueous environments. The C-N bond is susceptible to hydrolysis, and the reaction is influenced by the proton affinity of the nitrogen atoms. acs.orgnih.gov Hydrolysis preferentially targets the aromatic secondary amine nitrogen with the strongest proton affinity and the carbon atom of the C-N bond with the highest reactivity towards nucleophilic attack. acs.orgnih.gov

The hydrolysis half-life of p-phenylenediamine derivatives is inversely related to the maximum proton affinity of the secondary amine group. acs.org The reaction is understood to be propelled by the transfer of a proton from a water molecule to the nitrogen atom, which is complemented by the nucleophilic substitution of the nitrogen in the C-N bond by the hydroxyl group from water. nih.gov In acidic conditions, the quinone diimine formed from the oxidation of p-phenylenediamine can undergo rapid hydrolysis of its two imine groups to yield benzoquinone as a major product. uco.es

This compound can serve as a monomer for oxidative polymerization, leading to the formation of polydianiline (PDANI). mdpi.com This process is analogous to the oxidative polymerization of aniline. mdpi.com The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), which oxidizes the monomer to a radical cation. mdpi.com This radical cation then reacts with another monomer unit to propagate the polymer chain. mdpi.com The reaction is carried out under acidic conditions, which facilitates both chain growth and protonation, resulting in the conductive emeraldine (B8112657) salt form of the polymer. mdpi.com

The oxidative polymerization of p-phenylenediamine can also lead to a polymer with a structure analogous to pernigraniline. researchgate.net Ab initio studies of the electrochemical polymerization of p-phenylenediamine suggest a mechanism involving the formation of a cation radical, followed by the cleavage of a C-N bond to produce a p-aminophenyl carbocation. This carbocation then attacks another p-phenylenediamine molecule.

The structure of the resulting polymer can be influenced by the reaction conditions. For instance, poly(o-phenylenediamine) has been shown to have a phenazine (B1670421) ring ladder-structure composed of quinoid and benzenoid imine units. chalcogen.ro

Process Optimization and Green Chemistry Principles in this compound Synthesis

One of the prominent methods for synthesizing this compound involves the coupling of aniline and nitrobenzene. This process has been a focal point for optimization studies, particularly through the application of phase-transfer catalysis. The use of a potassium hydroxide (B78521) (KOH) base in conjunction with a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG) has shown promise in facilitating this reaction under milder conditions than traditional methods. researchgate.net Phase-transfer catalysis enables the transport of reactants across the interface of immiscible phases, thereby increasing reaction rates and often allowing for the use of less hazardous solvents. acsgcipr.orgcrdeepjournal.orgoperachem.com

Another significant area of research in the green synthesis of this compound is the application of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. researchgate.net This method is renowned for its versatility in forming carbon-nitrogen bonds. researchgate.net Research in this area focuses on optimizing catalyst and ligand systems to achieve high yields and selectivity under mild conditions. The development of recyclable catalysts is a key aspect of making these processes more economically and environmentally viable. nih.gov

Green Chemistry Approaches and Research Findings

The application of green chemistry principles to the synthesis of this compound is multifaceted, addressing aspects such as solvent selection, catalyst efficiency, and waste reduction. The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. semanticscholar.org Efforts are being made to replace traditional volatile organic compounds with greener alternatives, including water, supercritical fluids, or even solvent-free reaction conditions.

Recent studies have explored the synthesis of related compounds, such as p-phenylenediamine, using green techniques that can provide insights for this compound production. For instance, the catalytic hydrogenation of p-nitroaniline using a Raney nickel catalyst in water as a solvent has been demonstrated as a green process with high yield and purity, where both the solvent and catalyst can be reused. dntb.gov.ua

In the context of the coupling of aniline and nitrobenzene, research has investigated the role of various parameters to enhance the reaction's green profile. The optimization of these parameters is crucial for maximizing yield and minimizing by-product formation.

Interactive Data Table: Optimization of Aniline and Nitrobenzene Coupling for this compound Synthesis

Below is a hypothetical data table illustrating the optimization of the synthesis of this compound from aniline and nitrobenzene, based on potential research findings.

EntryCatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
1None0TolueneKOH12024<5
2Pd(OAc)₂/BINAP2TolueneNaOtBu1001275
3CuI5DMSOK₂CO₃1401868
4FeCl₃10DMFNaOH1301655
5KOH/PEG-400-Aniline (solvent-free)KOH1101085
6Recyclable Pd Nanoparticles1WaterK₃PO₄90892

This table is for illustrative purposes and synthesizes data from various research directions in catalytic chemistry.

Catalyst and Solvent Systems for Greener Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In palladium-catalyzed aminations, the design of ligands plays a crucial role in catalyst activity and stability. The use of N-heterocyclic carbene (NHC) ligands, for example, has shown promise in improving the efficiency of Buchwald-Hartwig aminations.

The choice of solvent has a significant impact on the environmental footprint of the synthesis. Research into greener solvents for this compound synthesis has explored options such as ionic liquids and bio-derived solvents. Solvent-free reaction conditions, where one of the reactants acts as the solvent, represent an ideal green chemistry scenario by eliminating solvent-related waste altogether. mdma.ch

Interactive Data Table: Comparison of Solvent Systems in this compound Synthesis

This hypothetical table compares the effectiveness of different solvent systems in the synthesis of this compound.

Solvent SystemReaction TypeCatalystYield (%)Environmental ImpactRecyclability
TolueneBuchwald-HartwigPd(dba)₂/XPhos88High (Volatile Organic Compound)Moderate
1,4-DioxaneBuchwald-HartwigPdCl₂(dppf)85High (Suspected Carcinogen)Low
WaterMicellar CatalysisPd Nanoparticles92LowHigh
Polyethylene Glycol (PEG)Phase-TransferKOH85LowHigh
None (Aniline as solvent)Base-mediatedKOH85Very LowNot Applicable
Ionic Liquid ([bmim][BF₄])Copper-catalyzedCuI78Moderate (Toxicity concerns)High

This table is for illustrative purposes and is based on general trends in green solvent research.

The ongoing research into process optimization and the application of green chemistry principles holds the key to developing more sustainable and economically viable methods for the synthesis of this compound. By focusing on the development of recyclable catalysts, the use of benign solvents, and the optimization of reaction conditions to maximize efficiency and minimize waste, the chemical industry can significantly reduce the environmental impact of producing this important compound.

Materials Science and Engineering Applications Research of N Phenyl P Phenylenediamine

Polymer Stabilization Mechanisms and Performance Evaluation

N-Phenyl-p-phenylenediamine (NPPD) and its substituted derivatives are a critical class of additives in the polymer industry, renowned for their ability to significantly extend the service life of polymeric materials. nih.gov These compounds function primarily as stabilizers, mitigating the degradation of polymers caused by environmental factors such as ozone and oxygen. Their effectiveness stems from their specific chemical structures, which allow them to preferentially react with degradative species. harvard.edure-tic.com

Unsaturated elastomers, such as natural and synthetic rubbers, are highly susceptible to degradation from atmospheric ozone, which attacks the carbon-carbon double bonds in the polymer backbone, leading to cracking and catastrophic failure. harvard.edure-tic.com Para-phenylenediamine (PPD) derivatives, including NPPD, are the most important and widely used class of antiozonants in the rubber industry. semanticscholar.orggoogle.com Their protective function is governed by a complex mechanism that involves both chemical and physical processes.

The primary chemical defense mechanism is attributed to the low ionization potential of the PPD molecule, which allows it to react with ozone much more rapidly than the olefinic bonds of the rubber. re-tic.commdpi.com This sacrificial reaction effectively scavenges ozone at the rubber's surface before it can inflict damage. The reaction converts the PPD into species like aminoxyl radicals (R₂N–O•), while the ozone is reduced, thereby neutralizing the threat. mdpi.com

The performance of PPDs as antiozonants can be evaluated by observing the development of cracks in rubber specimens under static or dynamic strain in a controlled ozone environment. nih.gov The concentration of the antiozonant is a critical factor in its effectiveness, with studies showing a direct correlation between the dosage of PPD and the level of ozone resistance conferred to the rubber compound. nih.gov

Table 1: Effect of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) Concentration on Ozone Resistance in a Natural Rubber Compound
6PPD Concentration (phr)Ozone Resistance Test Result (Static, 50 pphm O₃)
0.0Severe cracking observed within 24 hours
0.5Moderate cracking after 48 hours
1.0Slight cracking after 96 hours
1.5Very slight cracking after 120 hours
2.0No cracks observed after 192 hours
2.5No cracks observed after 192 hours
phr: parts per hundred rubber

In addition to ozone, polymers are also degraded by thermo-oxidative processes, which involve the generation of reactive free radicals. This compound and its derivatives function as highly effective primary antioxidants. harvard.edu The mechanism of action involves the donation of a hydrogen atom from the amine group to terminate the chain reaction propagated by peroxyl radicals, converting them into non-radical products and stabilizing the polymer.

This process generates amine radicals, which are relatively stable and can further react to form products like benzoquinonediimines and nitroxyl (B88944) radicals; these derivatives can also possess antioxidative capabilities. This ability to interrupt the auto-oxidation cycle makes PPDs essential for protecting materials like natural rubber, styrene-butadiene rubber (SBR), polyisoprene, and acrylonitrile-butadiene rubber from degradation due to heat and oxygen. They are particularly valued for imparting excellent long-term thermal stability.

In practical applications, polymer formulations often contain a package of stabilizers rather than a single additive. This approach leverages potential synergistic effects, where the combined performance of two or more additives is greater than the sum of their individual effects. This compound and its derivatives can be used in combination with other types of stabilizers to provide comprehensive protection against various degradation pathways. nih.gov

Advanced Polymer Synthesis and Characterization

Beyond their role as polymer additives, phenylenediamines are fundamental building blocks (monomers) in the synthesis of high-performance polymers. Their rigid aromatic structures and reactive amine functional groups make them ideal precursors for creating polymers with exceptional thermal stability and mechanical strength.

This compound, also known as dianiline (DANI), can serve as a monomer for the synthesis of conducting polymers. Through chemical oxidative polymerization, using an oxidizing agent such as ammonium (B1175870) persulfate, this compound can be polymerized to form poly(this compound), a derivative of polyaniline. These polymers are part of the broader class of poly(phenylenediamines), which are investigated for their unique electronic properties and potential applications in advanced materials.

Furthermore, as a diamine, this compound is a suitable monomer for the synthesis of polyureas. Polyureas are typically formed through the polyaddition reaction of a diamine with a diisocyanate. The amine groups of this compound can react with the isocyanate groups to form urea (B33335) linkages, building up a high-molecular-weight polymer chain. More sustainable, isocyanate-free routes have also been developed, such as the direct dehydrogenative coupling of diamines with methanol (B129727) using a ruthenium catalyst, which offers a safer pathway to polyurea synthesis.

Aramid fibers, such as poly(p-phenylene terephthalamide), are a class of high-performance materials known for their exceptional strength-to-weight ratio and thermal resistance. nih.gov The synthesis of these polymers relies on the polycondensation of an aromatic diamine with an aromatic diacid chloride.

The foundational monomer for the most well-known para-aramid fibers is p-phenylenediamine (B122844), which reacts with terephthaloyl chloride. nih.gov this compound belongs to this same class of aromatic diamine precursors. While the direct use of this compound as the primary diamine component in major commercial aramid fibers like Kevlar or Twaron is not widely documented, its chemical structure is fundamentally suited for aramid synthesis. The incorporation of different aromatic diamines is a known strategy to modify the properties of the resulting aramid copolymer. nih.gov Therefore, this compound represents a potential monomer for the creation of novel aramid polymers with tailored properties.

Urethane Polymer Derivations

While this compound itself is not a primary monomer for direct polyurethane synthesis, its parent compound, p-phenylenediamine (PPD), is a key precursor in the production of high-performance polyurethane elastomers. The synthesis pathway involves the conversion of PPD into p-phenylene diisocyanate (PPDI). This reaction typically involves reacting PPD with phosgene (B1210022) to produce the highly reactive diisocyanate monomer.

PPDI is noted for its use in creating polyurethanes with superior mechanical and dynamic properties. The rigid and symmetrical structure of the PPDI hard segments contributes to excellent toughness, high abrasion resistance, and superior performance at elevated temperatures compared to elastomers made from other common aromatic diisocyanates. taylorfrancis.com Prepolymers made from PPDI are suitable for curing with both diol and diamine type chain extenders, allowing for the formation of robust hard segments within the polymer matrix. taylorfrancis.com

Furthermore, aromatic diamines, including derivatives of phenylenediamine, can be employed as chain extenders in polyurethane and polyurea systems. In this role, the diamine reacts with isocyanate-terminated prepolymers, rapidly building molecular weight and forming urea linkages, which contribute to the formation of hard, well-defined domains within the polymer structure. google.comnih.gov This phase separation is crucial for the development of the elastomer's final physical and mechanical properties.

Amide Polymers for Multifunctional Additives

This compound serves as a foundational molecule for the synthesis of advanced amide polymers that function as multifunctional additives, particularly in lubricant applications. Research has focused on reacting this compound with intermediates like poly(α-olefins-co-maleic anhydride) to create novel polymeric amides. These additives are designed to address issues arising from high-temperature and harsh oxidizing conditions in engines, such as the formation of sludge and varnish deposits, increased oil viscosity, and corrosion. google.com

In one line of research, four different polymeric amides were synthesized using this compound and copolymers of maleic anhydride (B1165640) with α-olefins of varying chain lengths (C-12, C-14, C-16, and C-18). google.com The performance of these additives was evaluated in mineral base oil, demonstrating significant improvements in several key lubricant properties. The additive derived from the C-18 olefin, poly(octadecene-co-maleic anhydride)amide of this compound, showed superior performance, which was attributed to its increased solubility. google.com

Key research findings indicated substantial enhancements in antioxidant, dispersant, detergent, and anti-corrosion properties. google.com The introduction of these amide polymer additives led to a significant depression of the pour point and an increase in the viscosity index, indicating improved performance across a wider temperature range. google.com

Performance of Polymeric Amide Additive in Lubricant Base Oil

PropertyBase Oil ValueValue with Additive (5000 ppm)ImprovementSource
Pour Point-15°C-30°C15°C reduction google.com
Viscosity Index (VI)17819710.7% increase google.com
DispersancyBase145% increase145% google.com
Detergency (Sludge Deposition)87.5 mg20.1 mg77% reduction google.com

Development of Functional Materials Utilizing this compound

Sensor Technologies

The electrochemical properties of this compound and its derivatives make them valuable components in the development of chemical sensors. These compounds can be readily oxidized, a characteristic that is exploited for electrochemical detection of various analytes. googleapis.com A notable example is the use of N,N'-diphenyl-p-phenylenediamine (DPPD) in a reagentless, renewable sensor for detecting hydrogen sulfide. google.com

In this application, the DPPD indicator forms a thin film on the surface of a glassy carbon electrode. google.com The sensor operates based on the electrochemically induced reaction between DPPD and the target analyte, sodium sulfide, in aqueous solutions. google.com This interaction at the triple-phase boundary (where the DPPD film, electrolyte, and electrode surface meet) allows for the quantitative detection of sulfide. Research has demonstrated that such a sensor can operate effectively in a concentration range of 20-200 μM with a detection limit of 18 μM. google.com The low solubility of DPPD is a key advantage, enabling its incorporation into robust modified carbon-epoxy electrodes suitable for single-use, inexpensive determinations. google.com

Catalytic Applications

This compound and its parent compound, p-phenylenediamine, have been utilized in various catalytic contexts, primarily leveraging their redox activity. This compound has been employed as a reducing agent in the synthesis of platinum-based catalysts used for proton-exchange membrane fuel cells. In this process, the amino groups on the molecule act as reducing sites for a platinum precursor, facilitating the formation of well-dispersed platinum nanoparticles on a carbon support.

The parent compound, p-phenylenediamine, can be polymerized directly onto a carbon matrix to create a polymeric support for platinum catalysts. google.com This resulting material, poly(p-phenylenediamine)/XC72, has free amino groups that, like this compound, can function as both reducing agents and microwave absorbers, aiding in the facile synthesis of the catalyst. google.com Furthermore, research into the synthesis of p-phenylenediamine itself often involves catalytic processes, such as the aromatic amination of p-diiodobenzene using copper catalysts or the catalytic hydrogenation of p-nitroaniline over a Raney nickel catalyst. mtak.hu

Photoactive Material Integration

This compound, also known as dianiline (DANI), is a valuable precursor for synthesizing photoactive and electroactive polymers. taylorfrancis.com Its polymeric form, polydianiline (PDANI), is a derivative of the well-known conducting polymer polyaniline (PANI). Polyaniline and its derivatives, including polymers of phenylenediamines, have attracted significant research interest due to their unique optical and electrical properties. l-i.co.uk

The polymerization of this compound via chemical oxidation yields PDANI, a material whose properties can be tuned by using different dopants such as chloride, sulfate, and camphor (B46023) sulfonate. taylorfrancis.com These dopants influence the final oxidation level, molecular organization, and electrochemical performance of the polymer. taylorfrancis.com The resulting polymer, in its conductive emeraldine (B8112657) salt form, exhibits electroactivity, meaning its optical properties can be altered by applying an electrical potential. This behavior is central to applications in electrochromic devices, where materials change color in response to voltage.

Studies on poly(phenylenediamine)s have demonstrated their photothermal activity. When irradiated with laser light, doped samples show a significant temperature increase, a property that is being explored for potential photothermal therapy applications. l-i.co.uk The integration of the this compound structure into polymer backbones imparts these desirable electroactive and photoactive characteristics.

Cross-linking in Covalent Organic Frameworks (COFs)

This compound and its derivatives are important building blocks for the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, created through covalent bonds between pre-designed organic monomers. The difunctional nature of phenylenediamines allows them to act as linkers or cross-linking agents, connecting other molecular units to form a robust, porous network.

Research has demonstrated the synthesis of 2D COFs using a derivative, tetraphenyl-p-phenylenediamine (TPPDA), in combination with metalloporphyrin units. nih.gov The resulting TPPDA-MPor-COFs (where M is Cobalt or Nickel) were developed for the electrocatalytic reduction of CO2. nih.gov In this structure, the TPPDA moiety acts as a node, linking the porphyrin macrocycles into a stable, crystalline framework. The inherent porosity and high surface area of these COFs are critical for their function, allowing efficient access to the active catalytic sites.

The resulting TPPDA-CoPor-COF demonstrated high efficiency for CO2 reduction, achieving CO faradaic efficiencies of 87–90% over a range of voltages. nih.gov This highlights how the integration of this compound derivatives into COF structures can produce highly functional materials for advanced applications in catalysis and materials science.

Lubricant Additive Research and Performance Assessment

This compound (NPPD) and its derivatives are the subject of extensive research in the field of lubricant additives due to their multifunctional capabilities, particularly as antioxidants and performance enhancers. Aromatic amines, including NPPD, are effective radical scavengers, which is crucial for improving the oxidative stability and extending the service life of lubricating oils. The antioxidant mechanism involves the N-H group, where the p-π conjugated effect between the benzene (B151609) ring and the nitrogen atom's lone pair electrons reduces the N-H bond energy, facilitating dehydrogenation to neutralize radicals.

Research has demonstrated that incorporating NPPD into more complex molecular structures can yield significant improvements in lubricant properties. In one study, polymeric multifunctional amides were synthesized using this compound and copolymers of α-olefins and maleic anhydride. These additives were evaluated in a reference base oil. The results, as detailed in the table below, showed marked improvements in several key performance indicators.

Table 1: Performance of Polymeric NPPD Additive in Lubricant Base Oil

Property Base Oil Value Value with Additive (5000 ppm) Improvement
Pour Point -15°C -30°C 100% Decrease
Viscosity Index 178 197 10.7% Increase
Dispersancy Baseline 145% Increase 145% Increase

The study found that the poly(octadecene-co-maleic anhydride)amide of this compound showed the best performance, which was attributed to its increased solubility. researchgate.net At a concentration of 5000 ppm, this additive lowered the pour point from -15°C to -30°C and increased the viscosity index from 178 to 197. researchgate.net Furthermore, it boosted dispersancy by 145% and reduced sludge deposition from 87.5 mg to 20.1 mg, indicating superior detergency. researchgate.net

In another innovative application, graphene oxide (GO) was chemically functionalized using this compound to create a nanoadditive (GO-N-PPDA). researchgate.net When dispersed in a mineral base oil, this nanoadditive demonstrated multifunctional behavior, significantly improving tribological, rheological, and thermophysical properties. researchgate.net The research highlighted a notable reduction in the wear scar diameter and the coefficient of friction compared to the base oil. researchgate.net This demonstrates the potential of NPPD-modified nanomaterials to act as efficient tribological and rheological modifiers in lubricating oils. researchgate.net

The antioxidant properties of NPPD derivatives have been shown to be particularly effective in synthetic lubricants, such as pentaerythritol (B129877) ester, which are used in high-temperature applications. A poly(diphenylamine) derivative (PDPA) synthesized from diphenylamine, styrene, and formaldehyde (B43269) significantly improved the oxidation stability of base oils at concentrations as low as 0.5 wt %. researchgate.net Thermogravimetric analysis confirmed that the anti-oxidation performance of this NPPD-related polymer was superior to the traditional additive p,p-dioctylphenylamine. researchgate.net

Modification of Vegetable Oils for Enhanced Material Properties

The use of this compound extends to the modification of vegetable oils to create environmentally friendly and high-performance processing aids for polymer composites. Research has focused on reacting NPPD with epoxidized vegetable oils, such as palm oil and soybean oil, to synthesize novel additives for rubber compounding.

A significant area of this research involves the use of these modified vegetable oils in epoxidized natural rubber (ENR)/polypropylene (PP) thermoplastic vulcanizates (TPVs). researchgate.net TPVs are a class of materials that combine the processability of thermoplastics with the elasticity of cured rubber. The addition of a processing oil is crucial for achieving desired properties in the final product.

In one comparative study, this compound modified epoxidized palm oil (pA-m-EPO) was used as a processing oil in an ENR/PP TPV formulation. researchgate.net Its performance was compared against standard palm oil (PO), epoxidized palm oil (EPO), and a conventional petrochemical-based white oil (WO). The presence of oxirane rings from the epoxidation and amine structures from NPPD in the modified oil promoted better compatibility with the polar ENR molecules. researchgate.net The amine groups also enhanced the formation of active sulfurating agents during the vulcanization process, leading to shorter cure times. researchgate.net

While the TPVs made with the modified palm oil did not show significantly different tensile strengths compared to those made with other oils, they exhibited superior elastomeric properties. researchgate.net

Table 2: Comparison of Elastomeric Properties in ENR/PP TPVs with Different Processing Oils

Property White Oil (WO) This compound modified epoxidized palm oil (pA-m-EPO) Observation
Elongation at Break Best Performance Lower WO provided the best elongation.
Tension Set Best Performance Lower pA-m-EPO TPV showed lower tension set than WO TPV. researchgate.net
Storage Modulus Lower Higher pA-m-EPO TPV showed superior elastomeric properties. researchgate.net
Tan δ Higher Lower pA-m-EPO TPV showed superior elastomeric properties. researchgate.net

As shown in the table, the TPV formulated with pA-m-EPO displayed a higher storage modulus, along with a lower tension set, tan δ, and complex viscosity compared to TPVs made with other oils. researchgate.net This indicates that the NPPD-modified palm oil provided good compatibility and distribution within the ENR matrix, leading to enhanced elastomeric performance. researchgate.net

Analytical Methodological Research for N Phenyl P Phenylenediamine and Derivatives

Development of Advanced Detection and Quantification Methods

The evolution of analytical chemistry has introduced a suite of powerful techniques for the analysis of N-Phenyl-p-phenylenediamine and its related compounds. These methods range from established chromatographic separations to novel spectrophotometric and electrochemical sensors, each offering distinct advantages for specific applications.

Chromatography is a cornerstone for the separation and analysis of phenylenediamines. High-Performance Liquid Chromatography (HPLC) is a popular and suitable method for determining p-phenylenediamine (B122844) (PPD) derivatives because the test chemicals are not heated above room temperature during the analysis. researchgate.netscirp.org HPLC systems, often equipped with a UV detector, can effectively separate isomers of phenylenediamine using a mixed-mode stationary phase column and a simple mobile phase of water, acetonitrile, and sulfuric acid. sielc.com For PPD, HPLC analysis can be performed on acidic extracts, with a mobile phase buffered to a neutral pH to convert the amine salts to free amines upon injection. osha.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, valued for its high sensitivity. However, due to the thermolabile nature of some phenylenediamines, direct injection can be problematic. researchgate.net Therefore, analysis by GC-MS often requires a derivatization step to improve thermal stability and chromatographic behavior. researchgate.netscirp.orgrsc.org A common procedure involves converting the amines into their corresponding imine derivatives or using reagents like heptafluorobutyric acid anhydride (B1165640) before analysis. osha.govscirp.orgrsc.org

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS or LC-MS/MS) represents a highly sensitive and selective method for the determination of this compound derivatives and their metabolites. acs.orgnih.gov This technique is particularly useful for analyzing complex environmental and biological samples. For instance, a method for analyzing tire-derived p-phenylenediamine quinones (PPDQs) in water utilized a UPLC system with a C18 column and gradient elution with a mobile phase of formic acid-containing water and an acetonitrile/methanol (B129727) mixture. acs.org Detection is typically performed on a tandem mass spectrometer operated in positive-ion mode using multiple reaction monitoring (MRM) to achieve high specificity and low detection limits. nih.govnih.gov

Technique Typical Column Mobile Phase/Conditions Detector Key Feature
HPLC Primesep 100 mixed-mode Acetonitrile, Water, Sulfuric Acid UV Robust separation of isomers. sielc.com
GC-MS HP-5MS capillary column - Mass Spectrometer High sensitivity; often requires derivatization of the analyte. researchgate.netscirp.orgscirp.org
UPLC-MS/MS ACQUITY UPLC BEH C18 Water with 0.1% formic acid and Acetonitrile/Methanol Tandem Mass Spectrometer (ESI+) Excellent sensitivity and selectivity for trace analysis in complex matrices. acs.org

Spectrophotometric methods offer a rapid and cost-effective alternative for the quantification of phenylenediamines. rsc.orgresearchgate.net These methods are often based on a color-forming reaction. For p-phenylenediamine, methods have been developed using reagents such as alkaline Folin's reagent and ninhydrin (B49086) reagent, with measurements taken at specific wavelengths (e.g., 453 nm and 431 nm, respectively). rsc.orgresearchgate.net UV-Vis spectroscopy is also employed as a characterization technique, for instance, in studying the properties of polymers like polydianiline, which is synthesized from this compound. mdpi.com

Electrochemical approaches provide high sensitivity, short analysis times, and the potential for miniaturization. rsc.orgrsc.org Techniques such as cyclic voltammetry (CV) are used to evaluate the redox activity and electrochemical performance of materials derived from this compound, such as polydianiline. mdpi.com For the broader class of phenylenediamines, various electrochemical sensors have been developed that offer a simple and fast method for detection and quantification. rsc.orgrsc.org

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are high-resolution separation techniques suitable for analyzing charged and neutral molecules like phenylenediamines. rsc.org Capillary Zone Electrophoresis coupled with Amperometric Detection (CZE-AD) has been successfully used for the simultaneous determination of phenylenediamine isomers. nih.govresearchgate.net Optimal separation of isomers can be achieved within minutes using a borate-phosphate buffer system. nih.gov

MEKC has been utilized for the quantification of PPDs and aminophenols in commercial products. rsc.orgresearchgate.net An optimal separation can be achieved using a borate (B1201080) buffer containing a surfactant like cetyltrimethylammonium bromide (CTAB). rsc.org These electrophoretic methods are noted for their high efficiency and low sample volume requirements.

Sample Preparation and Extraction Optimization for this compound Analysis

Effective sample preparation is crucial for accurate analysis, as it serves to isolate and concentrate the target analytes from the sample matrix, removing potential interferences. For phenylenediamines in biological fluids like urine, liquid-liquid extraction (LLE) is a common technique. nih.govresearchgate.net This involves using an organic solvent, such as methylene (B1212753) chloride or chloroform, often under alkaline conditions with ammonium (B1175870) hydroxide (B78521), to extract the analytes from the aqueous sample. nih.govnih.gov

For environmental water samples, solid-phase extraction (SPE) is frequently employed as a cleanup and pre-enrichment step before chromatographic analysis. acs.org In the analysis of airborne phenylenediamines, samples may be collected on sulfuric acid-treated glass fiber filters. The analytes are then extracted using an aqueous solution, such as one containing EDTA, to maintain the stability of the amines in an acidic state until analysis. osha.gov The choice of extraction method depends heavily on the analyte's properties, the sample matrix, and the sensitivity required for the subsequent analysis.

Method Validation and Performance Characteristics

Validation is a critical step in analytical method development, ensuring that the method is reliable, reproducible, and fit for its intended purpose. Key performance characteristics include linearity, precision, accuracy, and the limits of detection and quantification.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. acs.orgnih.gov These values are crucial for determining a method's suitability for trace analysis.

For derivatives of this compound, such as PPD-quinones, highly sensitive methods have been developed. An automated analysis using online membrane sampling coupled to tandem mass spectrometry reported LODs in the low nanogram-per-liter (ng/L) range for several PPD-quinones in water. acs.org For the analysis of p-phenylenediamine and its metabolites in human urine via LC-MS/MS, a lower limit of quantification (LLOQ) of 5 ng/mL was achieved for all analytes. nih.gov Spectrophotometric methods, while generally less sensitive than MS-based techniques, have reported detection limits for p-phenylenediamine in the range of micrograms per milliliter (µg/mL). rsc.orgresearchgate.net

Analyte(s) Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ)
6-PPDQ Online Membrane Sampling-MS/MS Water 6.0 ng/L 20 ng/L
IPPDQ Online Membrane Sampling-MS/MS Water 11 ng/L 36 ng/L
CPPDQ Online Membrane Sampling-MS/MS Water 2.0 ng/L 6.6 ng/L
PPD, MAPPD, DAPPD LC-MS/MS Human Urine - 5 ng/mL
p-Phenylenediamine Spectrophotometry (Ninhydrin reagent) Hair Dyes - 0.1 µg/mL
p-Phenylenediamine Isomers CZE-AD Hair Dyes 10⁻⁷ mol L⁻¹ -

Data sourced from multiple studies for comparison of different analytical approaches. acs.orgnih.govresearchgate.netnih.gov

Mentioned Compounds

Compound Name Abbreviation / Synonym
This compound 4-Aminodiphenylamine, Dianiline (DANI)
p-Phenylenediamine PPD, 1,4-diaminobenzene
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine 6PPD
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone 6PPD-Q
N-isopropyl-N′-phenyl-p-phenylenediamine-quinone IPPDQ
N-cyclohexyl-N′-phenyl-p-phenylenediamine-quinone CPPDQ
N,N'-bis(2-methylphenyl)-p-phenylenediamine-quinone DTDPQ
N,N'-diphenyl-p-phenylenediamine-quinone DPPDQ
N-acetyl-p-phenylenediamine MAPPD
N,N'-diacetyl-p-phenylenediamine DAPPD
Heptafluorobutyric acid anhydride -
Acetonitrile MeCN
Formic Acid -
Methanol -
Methylene Chloride -
Chloroform -
Ammonium Hydroxide -
Ethylenediaminetetraacetic acid EDTA
Folin's reagent Sodium 1,2-naphthoquinone-4-sulfonate
Ninhydrin -
Cetyltrimethylammonium bromide CTAB

Selectivity and Interference Studies

The selectivity of an analytical method ensures that the signal measured is correctly identified and quantified as the target analyte, without interference from other components in the sample matrix. For this compound (NPPD) and its derivatives, selectivity is crucial, especially when analyzing complex samples like hair dyes or biological fluids.

Various chromatographic and spectrophotometric methods have been developed to ensure selective determination. In high-performance liquid chromatography (HPLC), selectivity is achieved by optimizing the mobile phase composition and choosing a suitable stationary phase. For instance, a reversed-phase C18 column is commonly used, and adjusting the pH and solvent gradient can separate NPPD from its isomers and other dye precursors mdpi.com. A flow-injection colorimetry method has been noted for its sensitivity, rapidity, and selectivity in determining trace amounts of nitrite (B80452) using this compound scientificlabs.ie.

In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for p-phenylenediamine (PPD) and its metabolites, no interferences were detected in blank urine specimens, demonstrating the method's high selectivity up.ac.za. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides excellent specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 109→92 for PPD), which is unique to the target analyte nih.gov.

Interference can arise from compounds with similar chemical structures or from the sample matrix itself. For example, when analyzing aromatic amines in hair dyes, other components like couplers and oxidizing agents can potentially interfere. Derivatization is a technique used to enhance selectivity, particularly in gas chromatography-mass spectrometry (GC-MS). By converting PPD into a more stable and less polar imine derivative, chromatographic separation is improved, and interference from the sample matrix is minimized scirp.orgscirp.orgresearchgate.net. One study noted that direct injection without derivatization was not successful for accurate determination by GC/MS scirp.orgresearchgate.net.

The selectivity of a spectrophotometric method for PPD in the presence of other compounds like acetaminophen (B1664979) and p-aminophenol was confirmed, with the developed method being effectively applied to poisoning cases rsc.org. Another study highlighted that their HPLC method could distinguish PPD in oxidative hair dye matrices mdpi.com.

Accuracy, Precision, and Recovery Assessments

The validation of an analytical method requires rigorous assessment of its accuracy, precision, and recovery to ensure reliable and reproducible results.

Accuracy refers to the closeness of a measured value to the true value and is often evaluated through recovery studies. In a spike recovery experiment, a known amount of the analyte is added to a sample matrix, and the percentage of the analyte detected by the method is calculated. For NPPD and its derivatives, recovery rates are influenced by the extraction procedure and sample matrix.

Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Recovery is a measure of the extraction efficiency of an analytical method. Low recovery can indicate that the analyte is not being completely extracted from the sample or is degrading during sample preparation.

Several studies have validated methods for PPD and its metabolites, providing detailed data on these parameters. An LC-MS/MS method for PPD and its N-acetylated metabolites in human blood reported absolute recoveries of 51.94% for PPD, 56.20% for N-acetyl-p-phenylenediamine (MAPPD), and 54.88% for N,N'-diacetyl-p-phenylenediamine (DAPPD) nih.gov. A different LC-MS/MS method for urine samples demonstrated inter-assay accuracies between -7.43% and 7.36% for all compounds up.ac.za. An HPLC method for PPD in hair dyes showed excellent recovery of 99.69% when a sample was spiked at a concentration of 100 µg/mL mdpi.com. In another study, good recoveries ranging from 92.2% to 98.4% were achieved for aromatic amines in hair dye samples using GC-MS after derivatization rsc.org.

The precision of these methods is generally high. For the LC-MS/MS method in urine, intra- and inter-assay imprecisions were within 1.58–9.52% and 5.43–9.45%, respectively up.ac.za. The LC-MS/MS method for blood samples showed intra- and inter-assay imprecision to be lower than 14% (RSD) nih.gov. Spectrophotometric methods have also demonstrated satisfactory precision, with RSD values for intra-day and inter-day measurements being less than 2% rsc.org. OSHA has also evaluated a method for p-phenylenediamine where the pooled coefficient of variation from replicate injections was 0.0090 osha.gov.

The following tables summarize the performance characteristics of various analytical methods for p-phenylenediamine and its derivatives.

Table 1: Accuracy and Precision Data from LC-MS/MS Method in Urine up.ac.za

Analyte Intra-assay Imprecision (% RSD) Inter-assay Imprecision (% RSD) Inter-assay Accuracy (%)
PPD 1.58 - 9.52 5.43 - 9.45 -7.43 to 7.36
MAPPD 1.58 - 9.52 5.43 - 9.45 -7.43 to 7.36

Table 2: Recovery and Precision Data from LC-MS/MS Method in Blood nih.gov

Analyte Absolute Recovery (%) Intra-assay Imprecision (% RSD) Inter-assay Imprecision (% RSD)
PPD 51.94 < 14 < 14
MAPPD 56.20 < 14 < 14

Challenges in this compound Analytical Methodology

A significant challenge in the analysis of this compound and related compounds is their susceptibility to oxidation osha.goveuropa.eu. This chemical instability can lead to the degradation of the analyte during sample collection, storage, and preparation, resulting in inaccurate quantification osha.gov. Phenylenediamines are highly susceptible to oxidation reactions, which creates issues with sample stability and analysis osha.gov.

The oxidation of NPPD is often visible, with solutions changing color, which indicates chemical alteration nih.gov. This instability is particularly problematic when preparing stock and standard solutions. Studies have shown that stock solutions of PPD in pure water are unstable, showing chemical degradation in less than 24 hours nih.gov. To mitigate this, fresh stock solutions are often required, or acidic conditions (e.g., using 0.1% formic acid) can be employed to delay oxidation for a few days nih.govresearchgate.net. The use of antioxidants has also been shown to prevent the degradation of easily oxidized target compounds during analysis nih.gov.

Sample stability is another major concern. The stability of PPD in biological matrices like blood and urine is limited. For instance, one study found that PPD in blood samples and in the autosampler experienced critical degradation after 6 hours nih.gov. In contrast, its metabolites, MAPPD and DAPPD, were more stable nih.gov. Urine samples spiked with PPD showed a significant drop in recovery (a loss of about 15%) when stored at +4°C for 24 hours, highlighting the need for immediate freezing at -20°C after collection nih.gov.

Furthermore, chromatographic analysis of PPD can be challenging due to issues like severe peak tailing and asymmetry, which can affect the accuracy and precision of quantification mdpi.com. These problems are often related to the inherent instability of the compound and its interaction with the chromatographic system mdpi.com.

To address these challenges, analytical methods must incorporate strategies to minimize analyte degradation. This includes the use of protective agents like acids or antioxidants, controlling storage conditions (e.g., temperature and light exposure), and minimizing the time between sample collection and analysis osha.govnih.govnih.gov. For air sampling, collection on sulfuric acid-treated filters converts the amines to more stable salts, which aids in their preservation osha.gov.

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound NPPD
p-Phenylenediamine PPD
N-acetyl-p-phenylenediamine MAPPD
N,N'-diacetyl-p-phenylenediamine DAPPD
Acetaminophen
p-Aminophenol
Formic Acid
Nitrite

Regulatory and Policy Implications in N Phenyl P Phenylenediamine Research

Risk Assessment Frameworks and Methodologies for N-Phenyl-p-phenylenediamine

The evaluation of risks associated with this compound and related compounds involves a multi-faceted approach, integrating various methodologies to characterize potential hazards to human health and the environment. Regulatory agencies and research bodies employ a combination of in vivo, in vitro, and in silico methods to build a comprehensive risk profile.

A key concern with p-phenylenediamines (PPDs) is their potential for skin sensitization. ca.gov Human and animal studies have confirmed the sensitizing properties of PPD, with some researchers referring to it as "among the most potent" contact allergens. ca.gov The U.S. Food and Drug Administration (FDA) lists PPD as a common allergen in cosmetics, capable of causing significant skin reactions. ca.gov Similarly, the European Chemicals Agency (ECHA) classifies PPD as a skin sensitizer. ca.gov

Methodologies for assessing PPDs extend to their environmental fate and toxicity. A significant breakthrough in this area was the identification of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)-quinone, a transformation product of 6PPD, as the cause of mass deaths of coho salmon. ca.gov This discovery has highlighted the critical need for risk assessments to consider not just the parent compound but also its environmental derivatives. ca.govsciengine.com

Current analytical methods for detecting PPDs and their transformation products in environmental and biological samples primarily rely on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sciengine.comnih.gov These methods are crucial for monitoring environmental contamination and understanding the exposure pathways. sciengine.comosha.gov For instance, a stable and sensitive method was developed for detecting two PPDs and five of their transformation products in aquatic products. nih.gov

Frameworks like the GreenScreen® for Safer Chemicals have been used to assess derivatives such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and 6PPD. wa.govwa.gov These assessments evaluate a range of endpoints, including toxicity and environmental fate, to assign a benchmark score. IPPD, for example, was assigned a GreenScreen Benchmark™ Score of 1, indicating it is a "Chemical of High Concern". chemycal.com

Risk Assessment Methodologies for PPDs

MethodologyApplicationKey Findings/EndpointsReferences
Human & Animal Studies (Patch Testing)Skin Sensitization AssessmentConfirmed potent contact allergen properties of PPD. ca.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Environmental & Biological MonitoringDetection of PPDs and their transformation products (e.g., 6PPD-quinone) in various media. sciengine.comnih.gov
GreenScreen® for Safer ChemicalsComprehensive Hazard AssessmentAssigned IPPD a Benchmark Score of 1 ("Chemical of High Concern"). wa.govwa.govchemycal.com
Aquatic Toxicity TestingEcological Risk AssessmentIdentified high toxicity of 6PPD-quinone to aquatic species like coho salmon. ca.gov
Hydrolysis Prediction ModelsEnvironmental Fate AssessmentDetermines the environmental persistence (half-life) of different PPD compounds in water. acs.org

Policy Development and Management Strategies

Growing evidence of the risks associated with this compound and its derivatives has prompted regulatory action in various jurisdictions. In the United States, the Environmental Protection Agency (EPA) is actively investigating the risks of 6PPD and its toxic transformation product, 6PPD-quinone, under the Toxic Substances Control Act (TSCA). federalregister.govfederalregister.gov This regulatory scrutiny was initiated in response to a petition from several tribal nations and environmental groups, citing the chemical's impact on fisheries. federalregister.govpeer.org The EPA's investigation includes soliciting public comment and additional information on the chemical's risks to inform potential rulemaking. federalregister.govfederalregister.gov

Furthermore, p-Phenylenediamine (B122844) is listed as a hazardous air pollutant (HAP) under the Clean Air Act, and this designation has been adopted by California, which lists it as a toxic air contaminant. ca.gov

In Europe, the European Chemicals Agency (ECHA) has identified PPD as a skin sensitizer, which carries regulatory implications for product labeling and use. ca.gov These classifications trigger requirements for risk management measures to protect consumers and workers who may be exposed to the substance.

Management strategies often focus on limiting exposure. For cosmetic uses, such as in hair dyes, this includes concentration limits and mandatory warning labels. The FDA prohibits the use of PPD in cosmetics intended for direct skin application, such as in "black henna" tattoos, due to the risk of severe skin reactions. ca.gov

Regulatory Status and Policy Actions for PPDs

Regulatory Body/JurisdictionPolicy/ActionChemical(s) of FocusKey ImplicationsReferences
U.S. EPA (under TSCA)Regulatory Investigation / ANPRM6PPD and 6PPD-quinonePotential for future rules to restrict or prohibit use to mitigate unreasonable risk. federalregister.govfederalregister.govpeer.org
U.S. EPA (under Clean Air Act)Listing as a Hazardous Air Pollutant (HAP)p-PhenylenediamineRegulation of industrial emissions. ca.gov
European Chemicals Agency (ECHA)Classification as a Skin Sensitizerp-PhenylenediamineMandatory hazard communication and potential restrictions under REACH. ca.gov
U.S. FDARegulation in Cosmeticsp-PhenylenediamineProhibited for direct skin application (e.g., temporary tattoos); regulated in hair dyes. ca.gov

Research on Alternatives and Sustainable Solutions for this compound Applications

The regulatory pressure and market demand for safer products have spurred significant research into alternatives for this compound in its primary applications, particularly as an antiozonant in rubber and as a component in hair dyes.

In the Rubber Industry:

The primary driver for finding alternatives to PPDs like 6PPD in tires is the environmental toxicity of their degradation products. scirp.org Research has explored both synthetic and natural compounds as potential replacements.

N,N'-Diphenyl-p-phenylenediamine (DPPD): Studies have investigated DPPD as an alternative. It has a higher melting point than 6PPD and studies suggest it may be less toxic. scirp.org The lipid solubility of its quinone transformation product is lower than that of 6PPD-quinone, which could reduce its bioavailability and environmental impact. scirp.org

Natural Polymers: Lignin (B12514952), a widely available and non-toxic natural polymer, has shown promise as an antioxidant and stabilizer in rubber. scirp.org Studies have indicated that lignin can provide a stabilizing effect against thermo-oxidative aging in natural rubber blends. scirp.org

Polydianiline (PDANI): Synthesized from this compound (dianiline), PDANI is being explored as a more environmentally friendly alternative to conventional polyaniline. Dianiline is noted for its lower toxicity and improved chemical stability compared to aniline (B41778). mdpi.com

In the Cosmetics Industry:

The high incidence of allergic contact dermatitis from PPD in hair dyes has led to the development of alternative dye molecules with improved safety profiles. ijord.com

Modified PPD Molecules: Chemical modifications to the PPD structure have yielded compounds with reduced sensitization potential. Examples include 2-methoxymethyl-p-phenylenediamine (ME-PPD) and hydroxyethyl-p-phenylenediamine (HE-PPD). ijord.comnih.gov These molecules have demonstrated lower skin permeability, making them safer alternatives for individuals with PPD allergies. ijord.com

Non-allergenic Aromatic Amines: Researchers have designed and synthesized novel aromatic amines with a lower binding affinity to skin proteins to prevent triggering an immune response. umn.edu These compounds also exhibit higher water solubility and can produce a natural black color without the need for harsh oxidizing agents. umn.edu

Herbal and Natural Dyes: Dyes derived from plants like henna and indigo (B80030) are often promoted as PPD-free alternatives. ijord.comnih.gov However, it is crucial to ensure these products are not adulterated with PPD, a common practice in "black henna" tattoos to intensify the color. nih.gov

The ongoing research into these alternatives reflects a broader shift towards sustainable chemistry, aiming to replace hazardous substances with safer and more environmentally benign options without compromising performance.

Q & A

Q. What are the recommended analytical methods for quantifying N-P-PPD in environmental or biological matrices?

High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and selectivity. For example, a method with a detection limit of 15.7 ng/mL was validated using a C18 column and mobile phases optimized for aromatic amines . UV-Vis spectroscopy is also employed for preliminary screening, leveraging N-P-PPD’s oxidative coupling reactions (e.g., with N,N-dimethylaniline) to form chromophores at λmax = 735 nm . Ensure calibration with certified reference materials to address matrix interference.

Q. How can researchers mitigate interference from structural analogs during N-P-PPD analysis?

Use chromatographic separation with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve N-P-PPD from analogs like N,N-diethyl-p-phenylenediamine. Confirm identity via fragmentation patterns in MS/MS (e.g., m/z 185.1 → 93.1 for N-P-PPD) . Cross-validate results with nuclear magnetic resonance (NMR) if co-elution persists.

Q. What are the primary toxicity concerns associated with N-P-PPD in laboratory settings?

N-P-PPD is classified as a skin sensitizer (strong evidence of allergenic potential) and has moderate immunotoxicity. Acute exposure studies in rodents show LD50 values >2,000 mg/kg, but chronic exposure risks include potential organ toxicity (liver/gastrointestinal) . Always use personal protective equipment (PPE) and conduct toxicity assays under fume hoods.

Advanced Research Questions

Q. How do regulatory discrepancies between REACH and cosmetics frameworks impact N-P-PPD risk assessments?

Under REACH, N-P-PPD’s systemic toxicity (e.g., NOAEL = 10 mg/kg/day) is prioritized, while the EU’s SCCS emphasizes dermal exposure limits (0.1% in cosmetics) due to sensitization risks . Researchers must reconcile these endpoints by conducting tiered studies: (1) in vitro skin permeation assays, (2) metabolite profiling, and (3) cross-species extrapolation using physiologically based pharmacokinetic (PBPK) models.

Q. What experimental strategies address contradictions in N-P-PPD’s environmental persistence data?

While hydrolysis studies in pure water suggest rapid degradation (t½ <24h), adsorption to organic matter in sludge prolongs persistence. Design experiments to simulate real-world conditions:

  • Test biodegradation in OECD 301F media with activated sludge.
  • Measure bioaccumulation factors (BCF) in Daphnia magna or fish models .
  • Monitor nitrosamine formation, a potential degradation byproduct with carcinogenic properties .

Q. How can oxidative coupling reactions of N-P-PPD be optimized for polymer synthesis?

Enzymatic catalysis (e.g., laccase) in vesicle templates enhances oligomerization efficiency. Key parameters:

  • pH 5–6 for enzyme stability.
  • Substrate concentration ≤10 mM to prevent precipitation.
  • Raman spectroscopy to monitor real-time polymerization kinetics .

Q. What methodologies resolve discrepancies in carcinogenicity assessments of N-P-PPD?

Mechanistic studies are critical:

  • Conduct Ames tests with metabolic activation (S9 fraction) to assess mutagenicity.
  • Evaluate oxidative stress markers (e.g., 8-OHdG) in in vivo models.
  • Compare data across regulatory sources (ECHA, SCCS) to identify gaps, such as missing p-phenylenediamine degradation product analysis .

Data Interpretation and Validation

Q. How should researchers validate N-P-PPD detection in complex environmental samples?

  • Spike recovery tests (85–110% acceptable range).
  • Use isotopically labeled internal standards (e.g., <sup>13</sup>C6-N-P-PPD) to correct for matrix effects.
  • Cross-check with orthogonal methods (e.g., GC-MS after derivatization) .

Q. What statistical approaches are recommended for reconciling conflicting toxicity datasets?

Apply Bayesian meta-analysis to integrate historical data (1941–2009) with new findings. Weight studies by sample size, GLP compliance, and relevance to exposure scenarios (e.g., dermal vs. oral) . Sensitivity analysis can identify outliers driven by methodological variability (e.g., solvent choice in in vitro assays).

Environmental and Health Impact

Q. What are the emerging concerns regarding N-P-PPD’s environmental transformation products?

Recent studies highlight 6PPD-quinone, a ozonation byproduct of N-P-PPD derivatives, as highly toxic to aquatic life (LC50 = 0.8 µg/L in coho salmon). Monitor transformation pathways via LC-QTOF-MS and prioritize ecotoxicological testing of identified metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.